molecular formula C38H65NO29 B12047014 LNnDFH I CAS No. 62469-99-2

LNnDFH I

Numéro de catalogue: B12047014
Numéro CAS: 62469-99-2
Poids moléculaire: 999.9 g/mol
Clé InChI: SGJFQKVFOUQOTE-URTONSIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The Lewis Y hexasaccharide is a well-defined tumor-associated carbohydrate antigen (TACA) abundantly expressed on the cell surfaces of various carcinomas . Its structure is characterized as Fuc-α1,2-Gal-β1,4-[Fuc-α1,3-]GlcNAc-β1,3-Gal-β1,4-Glc . This antigen is a critical target in immunological research and cancer therapy development, particularly for the design of conjugate cancer vaccines aimed at eliciting a specific immune response against cancer cells . Studies have demonstrated that conjugates of Lewis Y hexasaccharide analogs to carrier proteins like keyhole limpet hemocyanin (KLH) are immunogenic and can stimulate the production of antisera that recognize the carbohydrate hapten, making them valuable tools for probing antigen-antibody interactions and structure-immunogenicity relationships . This reagent is intended for research and development applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

Numéro CAS

62469-99-2

Formule moléculaire

C38H65NO29

Poids moléculaire

999.9 g/mol

Nom IUPAC

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C38H65NO29/c1-9-18(48)23(53)26(56)35(59-9)66-31-17(39-11(3)45)34(67-32-22(52)15(7-43)61-37(28(32)58)64-29(13(47)5-41)20(50)12(46)4-40)63-16(8-44)30(31)65-38-33(25(55)21(51)14(6-42)62-38)68-36-27(57)24(54)19(49)10(2)60-36/h4,9-10,12-38,41-44,46-58H,5-8H2,1-3H3,(H,39,45)/t9-,10-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24+,25-,26-,27-,28+,29+,30+,31+,32-,33+,34-,35-,36-,37-,38-/m0/s1

Clé InChI

SGJFQKVFOUQOTE-URTONSIPSA-N

SMILES isomérique

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)NC(=O)C)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)OC5C(C(OC(C5O)OC(C(CO)O)C(C(C=O)O)O)CO)O)NC(=O)C)O)O)O

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Lacto-N-neoDiFucohexaose I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex human milk oligosaccharide (HMO). The document details its chemical composition, structural formula, and the analytical techniques employed for its characterization, including relevant quantitative data and experimental methodologies.

Core Structure and Chemical Identity

Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide composed of six monosaccharide units: two L-fucose (Fuc), two D-galactose (Gal), one N-acetyl-D-glucosamine (GlcNAc), and one D-glucose (Glc) molecule. Its systematic name is α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose.

The established chemical structure is:

Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc [1][2]

This structure is characterized by a lacto-N-neotetraose core elongated with two fucose residues. One fucose is linked α1,2 to the terminal galactose, and the other is linked α1,3 to the N-acetylglucosamine.

Quantitative Data Summary
PropertyValueReference
Chemical Formula C₃₈H₆₅NO₂₉[1][3]
Molecular Weight 999.91 g/mol [1]
Monoisotopic Mass 999.364 Da
CAS Number 62469-99-2

Experimental Protocols for Structural Elucidation

The structural determination of Lacto-N-neoDiFucohexaose I relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its sequence and branching.

2.1.1. MALDI-TOF Mass Spectrometry Protocol

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is commonly used for the initial characterization of HMOs.

  • Sample Preparation : The oligosaccharide sample is dissolved in deionized water. An aliquot of the sample solution is mixed with a matrix solution, typically 2,5-dihydroxybenzoic acid (DHB) dissolved in a water/acetonitrile (B52724) mixture. This mixture is then spotted onto a MALDI target plate and allowed to air dry, co-crystallizing the sample and matrix.

  • Instrumentation : A MALDI-TOF mass spectrometer is used in positive ion mode.

  • Data Acquisition : The instrument is calibrated using a known standard. The laser is fired at the sample spot, causing desorption and ionization of the analyte. The time of flight of the ions to the detector is measured, from which the mass-to-charge ratio (m/z) is determined. For this compound, the sodiated molecule ([M+Na]⁺) is observed at an m/z of approximately 1021.

2.1.2. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol

ESI-MS/MS provides more detailed structural information through fragmentation analysis.

  • Sample Infusion : The purified oligosaccharide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of a modifying salt (e.g., sodium acetate) to promote the formation of sodiated adducts. This solution is then infused into the ESI source at a constant flow rate.

  • Instrumentation : A quadrupole time-of-flight (Q-TOF) or similar tandem mass spectrometer equipped with an ESI source is used.

  • Data Acquisition : The mass spectrometer is operated in positive ion mode. In the first stage (MS1), the parent ion of interest (e.g., m/z 1021 for [this compound + Na]⁺) is isolated. This parent ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The resulting fragment ions are then analyzed in the second stage (MS2) of the mass spectrometer.

2.1.3. Mass Spectrometry Fragmentation Data

The fragmentation of sodiated Lacto-N-difucohexaose I has been studied. A major fragmentation pathway involves the loss of a fucose residue.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInferred Structure of FragmentReference
1021 ([M+Na]⁺)876146 (Fucose)[Hex₃HexNAc₁Fuc₁ + Na]⁺

This primary fragmentation confirms the presence of a terminal fucose residue that is readily cleaved. Further fragmentation can provide more detailed information about the linkages and sequence of the remaining monosaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of oligosaccharides, providing information on the anomeric configuration (α or β), glycosidic linkages, and the sequence of monosaccharides. Due to the complexity of the this compound molecule, a suite of 1D and 2D NMR experiments is required for full assignment of the proton (¹H) and carbon (¹³C) signals.

2.2.1. General NMR Experimental Protocol

  • Sample Preparation : A few milligrams of the purified oligosaccharide are dissolved in deuterium (B1214612) oxide (D₂O). A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, is added for chemical shift referencing.

  • Instrumentation : A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve sufficient signal dispersion.

  • Data Acquisition : A series of 1D and 2D NMR spectra are acquired. These typically include:

    • 1D ¹H NMR : Provides an overview of the proton signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy) : Identifies scalar-coupled protons within each monosaccharide ring system.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) : Establishes the complete spin systems for each monosaccharide residue.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Identifies long-range correlations between protons and carbons (typically 2-3 bonds), which are crucial for determining the glycosidic linkages between monosaccharide units.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximity of protons, which helps to confirm the glycosidic linkages and provides insights into the 3D conformation of the molecule.

Biological Context and Synthesis

Biological Significance

Lacto-N-neoDiFucohexaose I is a human milk oligosaccharide, a class of compounds known for their significant biological activities in infants. While specific signaling pathways for this compound have not been detailed in the available literature, HMOs, in general, are known to:

  • Act as prebiotics, promoting the growth of beneficial gut bacteria such as Bifidobacterium.

  • Inhibit the adhesion of pathogenic bacteria and viruses to the intestinal epithelium, thereby reducing the risk of infections.

  • Modulate the infant's immune system.

One study has noted that Lacto-N-difucohexaose I, which possesses a Lewis b blood group antigen structure, binds to Helicobacter pylori.

Enzymatic Synthesis Workflow

An enzymatic synthesis of Lacto-N-difucohexaose I has been described, providing a potential route for its production for research and therapeutic applications. The process involves a multi-step enzymatic cascade.

Enzymatic_Synthesis_LNnDFH_I Lactose Lactose LNTII Lacto-N-triose II Lactose->LNTII β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) LNT Lacto-N-tetraose LNTII->LNT β-1,3-galactosidase Pentasaccharide Fuc-α1,2-LNT LNT->Pentasaccharide Fucosyltransferase I (FUT1) LNnDFH_I Lacto-N-neoDiFucohexaose I Pentasaccharide->LNnDFH_I Fucosyltransferase III (FUT3)

References

An In-depth Technical Guide on Lacto-N-neoDiFucohexaose I (LNnDFH I): Discovery, Origin, and Core Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex fucosylated hexasaccharide, is a significant component of human milk oligosaccharides (HMOs). Structurally identical to the Lewis Y (Ley) blood group antigen, this compound plays a crucial role in neonatal gut health, immune development, and as a modulator of host-pathogen interactions. More recently, its aberrant expression on the surface of cancer cells has implicated it in tumor progression and metastasis, making it a target of interest in oncology. This technical guide provides a comprehensive overview of the discovery and origin of this compound, its physicochemical properties, and its multifaceted biological functions, with a focus on its interactions with pathogens and its role in cellular signaling. Detailed experimental protocols for its synthesis and analysis, along with quantitative data and visual representations of key pathways, are presented to support further research and drug development efforts.

Discovery and Origin

The discovery of this compound is intrinsically linked to the broader exploration of human milk oligosaccharides (HMOs), a field pioneered by researchers like Richard Kuhn and his contemporaries in the mid-20th century.[1][2] Their work laid the foundation for understanding the complex array of glycans present in human milk.[1][2] The structural elucidation of numerous fucosylated oligosaccharides from human milk throughout the 1970s and 1980s by researchers using advanced analytical techniques of the time, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, led to the identification of a vast number of these complex molecules.[3]

This compound was identified as one of these numerous fucosylated oligosaccharides present in human milk. Its structure was determined to be Fucα1-2Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc. It is also known by its synonym, Lewis Y (Ley) hexasaccharide. The primary natural origin of this compound is human milk, where its concentration and presence can vary among individuals, influenced by genetic factors such as the secretor and Lewis blood group status of the mother.

Physicochemical Properties

A summary of the key physicochemical properties of Lacto-N-neoDiFucohexaose I is provided in the table below.

PropertyValueReference
Systematic Name α-L-Fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→4)-[α-L-fucopyranosyl-(1→3)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose
Synonyms This compound, Lewis Y hexasaccharide
Molecular Formula C38H65NO29
Molecular Weight 999.91 g/mol
CAS Number 62469-99-2

Biological Functions and Signaling Pathways

This compound exhibits a range of biological activities, primarily stemming from its role as a structural mimic of cell surface glycans. This allows it to function as a soluble receptor decoy for pathogens and to interact with endogenous lectins. Furthermore, as the Lewis Y antigen, its expression on cancer cells has been shown to modulate key signaling pathways involved in cell proliferation and survival.

Interaction with Pathogens: Norovirus Binding

Human noroviruses, a major cause of gastroenteritis, initiate infection by binding to histo-blood group antigens (HBGAs) on the surface of intestinal epithelial cells. This compound, being structurally identical to the Lewis Y antigen, can act as a soluble decoy receptor, competitively inhibiting the binding of norovirus to host cells and thus preventing infection.

Experimental Protocol: Norovirus Binding Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the binding of norovirus virus-like particles (VLPs) to HBGA-expressing cells.

Materials:

  • Norovirus VLPs (e.g., GII.4 strain)
  • HBGA-expressing cells (e.g., Caco-2 cells) or synthetic HBGA-coated plates
  • This compound
  • Blocking buffer (e.g., PBS with 1% BSA)
  • Primary antibody against norovirus VLPs
  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
  • Substrate for the enzyme (e.g., TMB)
  • Plate reader

Method:

  • Coat a 96-well plate with synthetic HBGAs or seed with HBGA-expressing cells and grow to confluency.
  • Block non-specific binding sites with blocking buffer.
  • Pre-incubate norovirus VLPs with varying concentrations of this compound for 1 hour at 37°C.
  • Add the VLP-LNnDFH I mixture to the prepared plate and incubate for 1 hour at 37°C.
  • Wash the plate to remove unbound VLPs.
  • Add the primary antibody and incubate for 1 hour at 37°C.
  • Wash the plate and add the secondary antibody. Incubate for 1 hour at 37°C.
  • Wash the plate and add the substrate.
  • Measure the absorbance at the appropriate wavelength using a plate reader.
  • Calculate the percentage of inhibition of VLP binding at each concentration of this compound.

Norovirus_Inhibition cluster_0 Norovirus Infection cluster_1 Inhibition by this compound Norovirus Norovirus HBGA Histo-blood Group Antigen (on host cell) Norovirus->HBGA Binds to LNnDFH_I This compound (Soluble Decoy) Norovirus->LNnDFH_I Infection Infection HBGA->Infection Leads to Blocked_Norovirus Norovirus-LNnDFH I Complex No_Infection Infection Blocked Blocked_Norovirus->No_Infection Prevents binding to host cell

Mechanism of norovirus infection inhibition by this compound.
Interaction with Lectins

Lectins are carbohydrate-binding proteins involved in various biological processes. This compound, with its terminal fucose residues, interacts with specific fucos-binding lectins. These interactions are important for understanding the role of this compound in immune modulation and can be utilized for its detection and isolation. Two notable lectins that bind to fucosylated structures like this compound are Aleuria aurantia (B1595364) lectin (AAL) and Ulex europaeus agglutinin I (UEA I).

  • Aleuria aurantia Lectin (AAL): AAL has a broad specificity for fucose residues, recognizing α1-2, α1-3, α1-4, and α1-6 linkages. Given that this compound contains both α1-2 and α1-3 linked fucose, it is a strong binding partner for AAL.

  • Ulex europaeus Agglutinin I (UEA I): UEA I specifically recognizes the Fucα1-2Gal- epitope. Therefore, it binds to the terminal portion of this compound.

Experimental Protocol: Lectin Binding Assay (ELISA-based)

Objective: To confirm the binding of AAL and UEA I to this compound.

Materials:

  • This compound
  • Biotinylated AAL and UEA I
  • Streptavidin-HRP
  • 96-well plate
  • Coating buffer (e.g., carbonate-bicarbonate buffer)
  • Blocking buffer (e.g., PBS with 1% BSA)
  • Wash buffer (e.g., PBS with 0.05% Tween-20)
  • TMB substrate
  • Plate reader

Method:

  • Coat the wells of a 96-well plate with this compound dissolved in coating buffer and incubate overnight at 4°C.
  • Wash the plate and block with blocking buffer for 1 hour at room temperature.
  • Wash the plate and add biotinylated AAL or UEA I to the wells. Incubate for 1 hour at room temperature.
  • Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
  • Wash the plate and add TMB substrate.
  • Stop the reaction and measure the absorbance at 450 nm.

Lectin_Binding cluster_AAL AAL Binding cluster_UEA1 UEA I Binding LNnDFH_I Lacto-N-neoDiFucohexaose I (Lewis Y) AAL Aleuria aurantia Lectin (AAL) LNnDFH_I->AAL Binds UEA1 Ulex europaeus Agglutinin I (UEA I) LNnDFH_I->UEA1 Binds AAL_Binding_Site Recognizes α1-2, α1-3, α1-4, α1-6 Fucose UEA1_Binding_Site Recognizes Fucα1-2Gal

Binding specificity of AAL and UEA I lectins to this compound.
Role in Cancer Cell Signaling

The aberrant expression of the Lewis Y antigen (this compound) on the surface of various cancer cells, including ovarian, breast, and colon cancers, is associated with tumor progression, metastasis, and poor prognosis. As a component of glycoproteins and glycolipids on the cell surface, Ley can modulate the function of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR/ErbB) family and the transforming growth factor-beta (TGF-β) receptor. This modulation can lead to the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion.

PI3K/Akt and MAPK Signaling Pathways:

The binding of growth factors to their receptors, which are often glycosylated with Ley in cancer cells, can trigger the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) pathways.

  • PI3K/Akt Pathway: Activation of this pathway promotes cell survival and proliferation by inhibiting apoptosis and stimulating cell cycle progression.

  • MAPK/ERK Pathway: This pathway is also crucial for cell proliferation, differentiation, and survival.

Antibodies targeting the Ley antigen have been shown to inhibit the phosphorylation of key kinases in these pathways, such as Akt and ERK, thereby reducing cancer cell proliferation.

Experimental Protocol: Analysis of Signaling Pathway Activation

Objective: To investigate the effect of Lewis Y expression on the activation of PI3K/Akt and MAPK signaling pathways in cancer cells.

Materials:

  • Cancer cell line with high Lewis Y expression (e.g., RMG-I-H) and a control cell line with low expression.
  • Growth factors (e.g., EGF, TGF-β1)
  • Antibodies against total and phosphorylated forms of Akt, ERK, Smad2/3
  • Secondary antibodies conjugated to HRP
  • Cell lysis buffer
  • SDS-PAGE and Western blotting equipment

Method:

  • Culture the cancer cells to 70-80% confluency.
  • Serum-starve the cells for 24 hours.
  • Treat the cells with the respective growth factor for various time points.
  • Lyse the cells and collect the protein extracts.
  • Determine protein concentration using a BCA assay.
  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Probe the membrane with primary antibodies against total and phosphorylated Akt, ERK, and Smad2/3.
  • Incubate with HRP-conjugated secondary antibodies.
  • Visualize the protein bands using a chemiluminescence detection system.
  • Quantify the band intensities to determine the level of protein phosphorylation.

Cancer_Signaling cluster_Receptor Cell Surface cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Growth_Factor Growth Factor (e.g., EGF, TGF-β) RTK Receptor Tyrosine Kinase (e.g., EGFR, TGF-βR) + Lewis Y Antigen Growth_Factor->RTK Binds to PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates Akt Akt PI3K->Akt Activates Cell_Response Cell Proliferation, Survival, Invasion Akt->Cell_Response Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Promotes

Lewis Y (this compound) mediated activation of PI3K/Akt and MAPK signaling pathways in cancer cells.

Synthesis and Characterization

The complex structure of this compound has made its synthesis a significant challenge. Both chemical and enzymatic approaches have been developed to obtain this hexasaccharide for research purposes.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and efficient route to this compound. This typically involves a stepwise addition of monosaccharide units using specific glycosyltransferases. A general workflow is outlined below.

Experimental Protocol: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from lactose (B1674315) using a series of enzymatic reactions.

Materials:

  • Lactose
  • UDP-GlcNAc and a β-1,3-N-acetylglucosaminyltransferase
  • UDP-Gal and a β-1,4-galactosyltransferase
  • GDP-Fuc and an α-1,2-fucosyltransferase
  • GDP-Fuc and an α-1,3/4-fucosyltransferase
  • Appropriate buffers and cofactors for each enzyme
  • Purification columns (e.g., size-exclusion, reversed-phase)
  • Analytical instruments (e.g., HPLC, Mass Spectrometer, NMR)

Method:

  • Step 1: Synthesis of Lacto-N-triose II. Incubate lactose with UDP-GlcNAc and β-1,3-N-acetylglucosaminyltransferase. Purify the product.
  • Step 2: Synthesis of Lacto-N-neotetraose. Incubate the purified Lacto-N-triose II with UDP-Gal and β-1,4-galactosyltransferase. Purify the product.
  • Step 3: Synthesis of Fucosylated Pentasaccharide. Incubate the purified Lacto-N-neotetraose with GDP-Fuc and α-1,2-fucosyltransferase. Purify the product.
  • Step 4: Synthesis of this compound. Incubate the purified pentasaccharide with GDP-Fuc and α-1,3/4-fucosyltransferase. Purify the final product.
  • Characterization: Confirm the structure of the final product using Mass Spectrometry and NMR spectroscopy.

Enzymatic_Synthesis Lactose Lactose LNTriose Lacto-N-triose II Lactose->LNTriose + UDP-GlcNAc (β-1,3-GlcNAcT) LNnT Lacto-N-neotetraose LNTriose->LNnT + UDP-Gal (β-1,4-GalT) Pentasaccharide Fucosylated Pentasaccharide LNnT->Pentasaccharide + GDP-Fuc (α-1,2-FucT) LNnDFH_I Lacto-N-neoDiFucohexaose I Pentasaccharide->LNnDFH_I + GDP-Fuc (α-1,3-FucT)

Enzymatic synthesis workflow for this compound.
Chemical Synthesis

Chemical synthesis of this compound is a complex multi-step process that requires careful protection and deprotection of hydroxyl groups to achieve the correct glycosidic linkages. While challenging, it allows for the production of larger quantities and the synthesis of analogs for structure-activity relationship studies.

Structural Characterization

The definitive identification and structural elucidation of this compound rely on a combination of advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H) and 2D (e.g., COSY, HSQC, HMBC) NMR are essential for determining the sequence of monosaccharides, their anomeric configurations (α or β), and the positions of the glycosidic linkages.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI)-MS and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS are used to determine the molecular weight and fragmentation patterns, which help to confirm the monosaccharide composition and sequence.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the purification and quantification of this compound, often after fluorescent labeling.

Conclusion and Future Perspectives

Lacto-N-neoDiFucohexaose I is a fascinating and biologically significant human milk oligosaccharide. Its dual role as a protective agent against pathogens in infants and a modulator of cancer cell signaling highlights its therapeutic potential. Further research into the precise mechanisms of its interaction with host and pathogen proteins, as well as a deeper understanding of the signaling cascades it influences, will be crucial for the development of novel therapeutics. The continued advancement of synthetic methodologies will be vital to provide the necessary quantities of pure this compound and its analogs to fuel these future investigations. The study of this compound and other HMOs holds great promise for applications in infant nutrition, anti-infective therapies, and oncology.

References

Lacto-N-neodifucohexaose I (LNnDFH I): A Technical Guide on its Natural Sources, Abundance, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lacto-N-neodifucohexaose I (LNnDFH I), a complex oligosaccharide found in human milk. This document details its natural sources, abundance, methods for its isolation and analysis, and its known biological functions, with a focus on its immunomodulatory and anti-inflammatory properties.

Introduction to Lacto-N-neodifucohexaose I

Lacto-N-neodifucohexaose I (this compound) is a neutral human milk oligosaccharide (HMO) with the glycan structure Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc. As a member of the fucosylated HMOs, it plays a significant role in infant health and development. These complex carbohydrates are not readily digested by the infant, but instead serve as prebiotics, anti-adhesive agents against pathogens, and modulators of the immune system. The presence and concentration of this compound, like other fucosylated HMOs, are dependent on the mother's genetic status, particularly the expression of fucosyltransferase enzymes.

Natural Sources and Abundance

The primary and most significant natural source of this compound is human breast milk. Its concentration in human milk is variable and influenced by several factors, including the lactation stage and the mother's secretor and Lewis blood group genotypes.

Lactation StageSecretor StatusConcentration Range (mg/L)Reference
First 4 monthsNot specifiedRelatively constant concentration observed[1]
6 weeksNot specifiedMean concentration data available in broader HMO profiles[2]
6 monthsNot specifiedMean concentration data available in broader HMO profiles[2]
12 monthsNot specifiedMean concentration data available in broader HMO profiles[2]

Note: Specific mean concentrations for this compound are often reported as part of larger HMO profiling studies and can vary significantly between individuals.

Experimental Protocols

Isolation of this compound from Human Milk

The isolation of this compound from human milk involves a multi-step process to separate it from other milk components, including fats, proteins, and other oligosaccharides.

3.1.1. Sample Preparation: Removal of Fats and Proteins

  • Centrifuge fresh or thawed human milk at 5,000 x g for 15 minutes at 4°C to separate the fat layer.

  • Carefully remove the upper creamy fat layer.

  • To the skimmed milk, add two volumes of cold ethanol (B145695) and incubate overnight at 4°C to precipitate proteins.

  • Centrifuge at 5,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant containing the oligosaccharide fraction.

3.1.2. General Oligosaccharide Fractionation

  • Apply the supernatant to a gel filtration column (e.g., Sephadex G-25) to separate oligosaccharides from lactose (B1674315) and other small molecules.

  • Elute with deionized water and collect fractions.

  • Monitor fractions for carbohydrate content using a suitable method (e.g., phenol-sulfuric acid assay).

  • Pool the oligosaccharide-containing fractions.

3.1.3. Specific Isolation of Fucosylated Oligosaccharides

  • For the specific enrichment of fucosylated HMOs like this compound, employ lectin affinity chromatography.[3]

  • Use a column with immobilized Aleuria aurantia (B1595364) lectin, which has a high affinity for fucose residues.

  • Apply the pooled oligosaccharide fraction to the lectin column.

  • Wash the column to remove non-fucosylated oligosaccharides.

  • Elute the bound fucosylated oligosaccharides using a solution of L-fucose.

  • Further purify the fucosylated fraction using high-performance liquid chromatography (HPLC) or other high-resolution chromatographic techniques to isolate this compound.

Analysis and Quantification of this compound

Several advanced analytical techniques are used for the identification and quantification of this compound in human milk samples.

3.2.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

  • Dilute the human milk sample and filter it before injection.

  • Use an HPAE-PAD system with a suitable anion-exchange column.

  • Employ an elution gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) to separate the different HMO isomers.

  • Quantify this compound by comparing the peak area to that of a purified standard.

3.2.2. Mass Spectrometry (MS) Based Methods

  • Nano-Liquid Chromatography Chip/Time-of-Flight Mass Spectrometry (nano-LC Chip/TOF MS): This method provides high resolution and sensitivity for the separation and identification of HMOs based on their mass-to-charge ratio and retention time.

  • Matrix-Assisted Laser Desorption/Ionization Fourier Transform-Ion Cyclotron Resonance (MALDI FT-ICR) MS: This technique is used for high-resolution and rapid compositional profiling of HMOs.

Biological Functions and Signaling Pathways

Fucosylated HMOs, including this compound, are known to exert significant biological effects, particularly in modulating the immune system and preventing infections.

Anti-Adhesive and Prebiotic Effects

This compound can act as a soluble decoy receptor, preventing the adhesion of pathogenic bacteria and viruses to the infant's intestinal epithelium. This is a key mechanism for protecting against infections. Furthermore, as a prebiotic, it selectively promotes the growth of beneficial gut bacteria, such as Bifidobacterium, which contributes to a healthy gut microbiome.

Immunomodulatory and Anti-Inflammatory Effects

This compound and other fucosylated HMOs have demonstrated immunomodulatory properties. They can interact with immune cells, such as macrophages and dendritic cells, to influence cytokine production and promote an anti-inflammatory environment. Studies on similar fucosylated oligosaccharides have shown a decrease in the production of pro-inflammatory cytokines like IL-12 and IFN-γ, and an increase in the anti-inflammatory cytokine IL-10. This modulation is thought to be mediated through binding to specific lectin receptors on the surface of these immune cells.

While the precise signaling cascade for this compound is still under investigation, a plausible mechanism involves its recognition by a C-type lectin receptor, such as a mannosyl-fucosyl receptor, on an antigen-presenting cell. This interaction could trigger an intracellular signaling pathway that ultimately leads to the observed anti-inflammatory cytokine profile. Some studies on other fucosylated HMOs suggest that this process may involve clathrin-mediated endocytosis.

Visualizations

Experimental_Workflow_for_LNnDFH_I_Isolation cluster_0 Sample Preparation cluster_1 Purification start Human Milk Sample cent1 Centrifugation (5,000 x g, 15 min, 4°C) start->cent1 rem_fat Remove Fat Layer cent1->rem_fat add_etoh Add Cold Ethanol (2 volumes) rem_fat->add_etoh precip Protein Precipitation (Overnight, 4°C) add_etoh->precip cent2 Centrifugation (5,000 x g, 30 min, 4°C) precip->cent2 supernatant Collect Supernatant (Oligosaccharide Fraction) cent2->supernatant gel_filt Gel Filtration Chromatography (e.g., Sephadex G-25) supernatant->gel_filt lectin_chrom Aleuria aurantia Lectin Affinity Chromatography gel_filt->lectin_chrom hplc High-Performance Liquid Chromatography (HPLC) lectin_chrom->hplc isolated_lnndfh Isolated this compound hplc->isolated_lnndfh

Figure 1. Experimental workflow for the isolation of this compound from human milk.

Hypothetical_Signaling_Pathway_of_LNnDFH_I cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Cellular Response lnndfh This compound receptor Lectin-like Receptor (e.g., Mannosyl-Fucosyl Receptor) lnndfh->receptor Binding endocytosis Clathrin-Mediated Endocytosis receptor->endocytosis signaling_cascade Signaling Cascade endocytosis->signaling_cascade transcription_factor Modulation of Transcription Factors signaling_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cytokine_response Anti-inflammatory Cytokine Profile (↓ IL-12, ↓ IFN-γ, ↑ IL-10) gene_expression->cytokine_response

Figure 2. Hypothetical signaling pathway for the immunomodulatory effects of this compound.

References

The Isomeric Relationship and Functional Divergence of LNnDFH I and Lewis y Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional relationship between Lacto-N-neodifucohexaose I (LNnDFH I) and the Lewis y (Le^y) antigen. While both are difucosylated oligosaccharides, their core structural differences lead to distinct biological contexts and potential therapeutic implications. This document outlines their structural nuances, delves into the signaling pathways associated with the well-studied Lewis y antigen, and provides a compendium of experimental protocols for their investigation.

Structural Elucidation: Isomers with Distinct Core Architectures

Lacto-N-neodifucohexaose I (this compound) and the Lewis y antigen are structural isomers, differing in the linkage of the galactose (Gal) to N-acetylglucosamine (GlcNAc) in their core lactosamine unit. This seemingly subtle difference defines them as belonging to two distinct classes of glycans: type 1 and type 2 chains, respectively.

  • This compound (Type 1 Chain): Characterized by a Galβ1-3GlcNAc linkage. Its full structure is Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc.[1] this compound is a known human milk oligosaccharide (HMO).[2]

  • Lewis y Antigen (Type 2 Chain): Defined by a Galβ1-4GlcNAc linkage. The canonical Lewis y structure is Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R, where 'R' represents the rest of the glycoconjugate (a protein or a lipid).[3] This antigen is notably overexpressed on the surface of various cancer cells, including ovarian, breast, lung, and colorectal cancers, and its presence is often correlated with a poor prognosis.[3][4]

The biosynthesis of these antigens is dependent on the expression and activity of specific fucosyltransferases (FUTs). The formation of the Lewis y antigen involves the addition of a fucose residue to a Type 2 chain by FUT2, following an initial fucosylation step to create the Lewis x antigen.

Quantitative Data on Lewis y Antigen Expression and Immunogenicity

ParameterFindingCancer TypesCitation
Tumor Expression 42%Squamous cell lung carcinoma
80%Lung adenocarcinoma
25%Ovarian carcinoma
25%Colorectal adenocarcinoma
Soluble Antigen Levels in Serum (Cancer Patients) > 1 ng/mL (in approx. 30% of patients)Various
Immunogenicity of Conjugate Vaccine Highest antibody titers compared to Lewis x and KH-1 antigensN/A

Signaling Pathways: The Role of Lewis y in Cancer Progression

The overexpression of the Lewis y antigen on cancer cells is not a passive phenomenon. It actively contributes to tumor progression by modulating intracellular signaling pathways. The most well-documented of these is the PI3K/Akt signaling pathway , which is crucial for cell proliferation, survival, and growth.

Activation of the PI3K/Akt pathway by the Lewis y antigen promotes the proliferation of cancer cells. This signaling cascade is initiated by the binding of extracellular ligands to receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the cell membrane results in the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival and proliferation.

Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways that may be modulated by this compound.

Lewis_y_PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lewis_y Lewis y Antigen RTK Receptor Tyrosine Kinase (RTK) Lewis_y->RTK Activation PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation p_Akt p-Akt (Active) Akt->p_Akt Proliferation Cell Proliferation & Survival p_Akt->Proliferation Promotes

Caption: Lewis y antigen-mediated activation of the PI3K/Akt signaling pathway.

Experimental Protocols

A variety of experimental techniques are employed to study the structure, interactions, and cellular functions of this compound and Lewis y antigen.

Analysis of Carbohydrate-Protein Interactions

To investigate the binding of these glycans to their putative receptors (e.g., lectins, antibodies), several biophysical techniques can be utilized.

Experimental Workflow: Fluorescence Polarization (FP) Assay

FP_Assay_Workflow Start Start Prepare_Probe Synthesize fluorescently labeled glycan probe (e.g., this compound-FITC) Start->Prepare_Probe Prepare_Protein Purify target protein (e.g., lectin, antibody) Start->Prepare_Protein Mix Mix fixed concentration of probe with increasing concentrations of protein Prepare_Probe->Mix Prepare_Protein->Mix Measure_FP Measure fluorescence polarization Mix->Measure_FP Analyze Plot FP vs. protein concentration and fit to a binding isotherm Measure_FP->Analyze Determine_Kd Determine dissociation constant (Kd) Analyze->Determine_Kd End End Determine_Kd->End

Caption: Workflow for a direct binding fluorescence polarization assay.

Methodology:

  • Probe Synthesis: The carbohydrate of interest (this compound or Lewis y) is chemically conjugated to a fluorophore (e.g., fluorescein (B123965) isothiocyanate, FITC).

  • Binding Reaction: A constant concentration of the fluorescently labeled glycan is incubated with serial dilutions of the protein of interest in a suitable buffer.

  • Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. The principle is that the small, rapidly tumbling fluorescent glycan will have a low polarization value, which will increase upon binding to a larger, slower-tumbling protein.

  • Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd), a measure of binding affinity.

Other relevant techniques include:

  • Surface Plasmon Resonance (SPR): Allows for real-time, label-free analysis of binding kinetics (association and dissociation rates).

  • Glycan Microarrays: High-throughput screening of glycan-protein interactions by immobilizing a library of glycans on a slide and probing with a fluorescently labeled protein.

Cellular Function Assays for Lewis y Antigen

To elucidate the role of Lewis y antigen in cancer cell biology, the following protocols are commonly used.

Experimental Workflow: Investigating Lewis y-Mediated Cell Proliferation

Ley_Proliferation_Workflow cluster_transfection Cell Line Engineering cluster_assay Proliferation Assay cluster_analysis Data Analysis Transfect Transfect cancer cells with a plasmid encoding a fucosyltransferase (e.g., FUT1/FUT2) to induce Lewis y expression Select Select stable transfectants Transfect->Select Verify Verify Lewis y overexpression (FACS, Western Blot) Select->Verify Seed_Cells Seed Lewis y-positive and control cells in 96-well plates Verify->Seed_Cells MTT_Assay Perform MTT assay at different time points Seed_Cells->MTT_Assay Measure_Abs Measure absorbance at 570 nm MTT_Assay->Measure_Abs Plot_Growth Plot cell growth curves Measure_Abs->Plot_Growth Compare Compare proliferation rates between Lewis y-positive and control cells Plot_Growth->Compare

Caption: Workflow for assessing the impact of Lewis y expression on cell proliferation.

Methodology:

  • Generation of Lewis y-Expressing Cell Lines: Cancer cell lines with low endogenous Lewis y expression are transfected with an expression vector encoding the necessary fucosyltransferase(s) to synthesize the antigen. A control cell line is transfected with an empty vector.

  • Verification of Expression: Successful overexpression of Lewis y is confirmed by flow cytometry or Western blotting using a Lewis y-specific antibody.

  • MTT Proliferation Assay:

    • Equal numbers of Lewis y-positive and control cells are seeded into 96-well plates.

    • At various time points (e.g., 24, 48, 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.

    • Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is solubilized, and the absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

  • Analysis of PI3K/Akt Pathway Activation:

    • Lewis y-positive and control cells are lysed, and protein extracts are subjected to SDS-PAGE.

    • Western blotting is performed using antibodies specific for total Akt and phosphorylated Akt (p-Akt). An increase in the p-Akt/total Akt ratio in Lewis y-positive cells indicates pathway activation.

Immunological Evaluation

To assess the immunogenicity of these glycans and the efficacy of potential immunotherapies targeting them, the following assays are relevant.

Complement-Dependent Cytotoxicity (CDC) Assay:

This assay measures the ability of antibodies to kill target cells in the presence of complement.

  • Cell Preparation: Target cancer cells expressing the Lewis y antigen are labeled with a radioactive isotope (e.g., ^51^Cr) or a fluorescent dye.

  • Incubation: The labeled cells are incubated with serial dilutions of an anti-Lewis y antibody (or serum from an immunized animal) and a source of complement (e.g., rabbit serum).

  • Lysis Measurement: Cell lysis is quantified by measuring the amount of radioactivity or fluorescence released into the supernatant.

  • Data Analysis: The percentage of specific lysis is calculated for each antibody concentration to determine its cytotoxic potential.

Conclusion and Future Directions

The relationship between this compound and the Lewis y antigen is one of structural isomerism, which has significant implications for their biological roles. While Lewis y is a well-established tumor-associated carbohydrate antigen that actively promotes cancer progression through pathways like PI3K/Akt, the functional significance of this compound remains largely unexplored. This disparity highlights a critical area for future research. Investigating whether this compound can competitively inhibit Lewis y-mediated interactions, or if it possesses its own unique signaling capabilities, could open new avenues for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for such investigations, which are essential for advancing our understanding of glycan biology and its application in drug development.

References

Initial Studies on Lacto-N-neoDiFucohexaose I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational knowledge surrounding Lacto-N-neoDiFucohexaose I (LNnDFH I), a complex fucosylated human milk oligosaccharide (HMO). Drawing upon initial studies of this compound and closely related molecules, this document outlines its potential biological activities, details relevant experimental protocols, and proposes a mechanism of action to guide further research and development.

Core Concepts: Understanding Lacto-N-neoDiFucohexaose I

Lacto-N-neoDiFucohexaose I is a neutral hexasaccharide found in human milk.[1] As a member of the fucosylated HMOs, it is structurally characterized by a lacto-N-neotetraose backbone with the addition of two fucose sugar units.[2] HMOs are recognized for their significant contributions to infant health, including the shaping of the gut microbiome, modulation of the immune system, and protection against pathogens.[2][3] Fucosylated derivatives, such as this compound, are of particular interest due to their potent biological activities.[2]

Molecular Structure: Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc

Quantitative Data from Related Fucosylated HMOs

Direct quantitative data for the biological activities of Lacto-N-neoDiFucohexaose I are limited in publicly available literature. However, studies on structurally similar fucosylated HMOs provide valuable insights into its expected potency and effects.

Immunomodulatory Activity

Fucosylated HMOs have demonstrated significant immunomodulatory capabilities. Studies on 2'-Fucosyllactose (2'-FL) and Lacto-N-fucopentaose I (LNFP-I) show a dose-dependent reduction in the proliferation of activated immune cells and a modulation of cytokine secretion, suggesting a potential anti-inflammatory role for this compound.

Table 1: Immunomodulatory Effects of 2'-FL and LNFP-I on Peripheral Blood Mononuclear Cells (PBMCs)

CompoundEffect on LPS-induced PBMC ProliferationModulation of Cytokine Production in MS Patient Cells
2'-Fucosyllactose (2'-FL) 18% average reduction- Significant decrease in IL-12 and IFN-γ - Significant increase in IL-10
Lacto-N-fucopentaose I (LNFP-I) 26% average reduction- Significant decrease in IL-12 and IFN-γ - Significant increase in IL-10
Modulation of Gut Microbiota

The prebiotic activity of HMOs is a key aspect of their function. A study utilizing fucosyl-α1,3-GlcNAc (3FN), a structural component of some fucosylated HMOs, in mice with a humanized gut microbiome, revealed specific shifts in bacterial populations and an increase in the production of beneficial short-chain fatty acids (SCFAs).

Table 2: Impact of Fucosyl-α1,3-GlcNAc (3FN) on Gut Microbiota and Host Metabolism

ParameterObservation with 3FN Supplementation
Relative Abundance of Bacterial Genera - Increased: Ruminococcus, Oscillospira, Coprococcus - Decreased: Akkermansia
Short-Chain Fatty Acid Production - Increased colonic levels of butyrate (B1204436) and acetate
Host Immune Response (Large Intestine) - Down-regulation of pro-inflammatory TNF-α - Up-regulation of anti-inflammatory IL-10 and IL-13
Anti-Adhesive Properties against Pathogens

HMOs can act as soluble decoys, inhibiting the binding of pathogenic bacteria to the intestinal lining. Research on pectic oligosaccharides has quantified their ability to block the adhesion of pathogenic Escherichia coli strains to human intestinal cells, providing a model for the potential anti-adhesive efficacy of this compound.

Table 3: Inhibitory Concentration of Pectic Oligosaccharides on Pathogen Adhesion

Pathogen StrainIC50 (Concentration for 50% Inhibition)
Verotoxigenic E. coli0.15 to 0.46 mg/ml
Enteropathogenic E. coli0.15 to 0.46 mg/ml

Proposed Signaling Pathway: Attenuation of TNF-α Induced Inflammation

A potential mechanism for the anti-inflammatory action of fucosylated HMOs involves the modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. It has been proposed that certain HMOs can interact with the TNF-α receptor 1 (TNFR1) on the surface of intestinal epithelial cells, leading to the shedding of the receptor. This shedding would reduce the number of available receptors for TNF-α binding and generate soluble TNFR1 which can neutralize circulating TNF-α, thereby dampening the inflammatory cascade.

DOT script for TNF-α Signaling Pathway Diagram

tnf_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 LNnDFHI Lacto-N-neoDiFucohexaose I LNnDFHI->TNFR1 Induces Shedding/ Interacts with sTNFR1 Soluble TNFR1 sTNFR1->TNFa Neutralizes TNFR1->sTNFR1 Shedding NFkB NF-κB Pathway TNFR1->NFkB Activates Inflammation Inflammatory Response NFkB->Inflammation

Caption: Postulated mechanism of this compound modulating TNF-α signaling.

Key Experimental Protocols

The following methodologies provide a framework for the initial characterization of Lacto-N-neoDiFucohexaose I.

Enzymatic Synthesis of Lacto-N-neoDiFucohexaose I

This multi-step enzymatic synthesis protocol is adapted from a method developed for a structurally similar HMO.

Objective: To produce Lacto-N-neoDiFucohexaose I from a lactose (B1674315) starting material.

Materials:

  • β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT)

  • Recombinant β-1,3-galactosidase

  • Recombinant human fucosyltransferase I (FUT1)

  • Commercial fucosyltransferase III (FUT3)

  • Lactose, UDP-GlcNAc, ortho-nitrophenyl β-d-galactopyranoside, GDP-β-l-fucose

  • Activated carbon and Sephadex G-15 columns for purification

Procedure:

  • Step 1: Synthesis of Lacto-N-triose II. Lactose is incubated with β-1,3-GnT and d-GlcNAc to produce lacto-N-triose II.

  • Step 2: Synthesis of Lacto-N-tetraose (LNT). The product from Step 1 is then reacted with ortho-nitrophenyl β-d-galactopyranoside in the presence of β-1,3-galactosidase to generate LNT.

  • Step 3: First Fucosylation. LNT is fucosylated at the d-galactose (B84031) residue using FUT1 and GDP-β-l-fucose.

  • Step 4: Second Fucosylation. A second fucose molecule is attached to the d-GlcNAc residue using FUT3 and GDP-β-l-fucose to yield Lacto-N-difucohexaose I.

  • Purification. The final product is purified by activated carbon column chromatography followed by gel permeation chromatography.

DOT script for Enzymatic Synthesis Workflow

enzymatic_synthesis_workflow Lactose Lactose LNTrioseII Lacto-N-triose II Lactose->LNTrioseII β-1,3-GnT LNT Lacto-N-tetraose LNTrioseII->LNT β-1,3-galactosidase MonoFucosyl Monofucosylated LNT LNT->MonoFucosyl FUT1 LNnDFHI Lacto-N-neoDiFucohexaose I MonoFucosyl->LNnDFHI FUT3

Caption: Workflow for the enzymatic synthesis of this compound.

In Vitro Assay for Immunomodulatory Effects

This protocol allows for the assessment of this compound's impact on immune cell responses.

Objective: To measure the effect of this compound on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Isolated human PBMCs

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS) as an inflammatory stimulant

  • Lacto-N-neoDiFucohexaose I

  • ELISA kits for relevant cytokines (e.g., TNF-α, IL-6, IL-10, IL-12, IFN-γ)

Procedure:

  • PBMCs are isolated from whole blood and seeded in a 96-well plate.

  • Cells are treated with a range of concentrations of this compound.

  • Inflammation is induced by adding LPS to the wells (excluding negative controls).

  • After a 24-hour incubation, the cell culture supernatant is collected.

  • Cytokine levels in the supernatant are quantified using ELISA.

DOT script for Immunomodulation Assay Workflow

immunomodulation_workflow Isolate_PBMCs Isolate PBMCs Seed_Cells Seed Cells Isolate_PBMCs->Seed_Cells Treat_LNnDFHI Treat with this compound Seed_Cells->Treat_LNnDFHI Stimulate_LPS Stimulate with LPS Treat_LNnDFHI->Stimulate_LPS Incubate Incubate 24h Stimulate_LPS->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Cytokine Quantification (ELISA) Collect_Supernatant->ELISA

Caption: Workflow for assessing the immunomodulatory effects of this compound.

Pathogen Adhesion Inhibition Assay

This assay quantifies the ability of this compound to prevent bacteria from binding to intestinal cells.

Objective: To determine the efficacy of this compound in inhibiting the adhesion of pathogenic bacteria to a monolayer of human intestinal epithelial cells.

Materials:

  • A confluent monolayer of human intestinal epithelial cells (e.g., HT-29 or Caco-2)

  • A pathogenic bacterial strain (e.g., enteropathogenic E. coli)

  • Lacto-N-neoDiFucohexaose I

  • Appropriate cell culture and bacterial growth media

  • Materials for bacterial quantification (e.g., agar (B569324) plates for colony-forming unit counting)

Procedure:

  • The pathogenic bacteria are pre-incubated with various concentrations of this compound.

  • This mixture is then added to the confluent monolayer of intestinal cells.

  • After an incubation period to allow for adhesion, non-adherent bacteria are washed away.

  • The intestinal cells are lysed to release the adherent bacteria.

  • The number of adherent bacteria is quantified, typically by plating serial dilutions of the lysate and counting colonies.

  • The percentage of inhibition is calculated by comparing the number of adherent bacteria in the presence and absence of this compound.

DOT script for Pathogen Adhesion Inhibition Workflow

adhesion_inhibition_workflow Culture_Cells Culture Intestinal Cells Co-culture Co-culture Bacteria and Cells Culture_Cells->Co-culture Grow_Bacteria Grow Pathogenic Bacteria Preincubate Pre-incubate Bacteria with this compound Grow_Bacteria->Preincubate Preincubate->Co-culture Wash Wash Non-adherent Bacteria Co-culture->Wash Lyse_and_Plate Lyse Cells and Plate for CFU Count Wash->Lyse_and_Plate

Caption: Workflow for the pathogen adhesion inhibition assay.

Future Outlook

The preliminary data from related fucosylated HMOs strongly suggest that Lacto-N-neoDiFucohexaose I is a promising candidate for further investigation. Its potential to modulate the immune system, foster a healthy gut microbiome, and protect against pathogens warrants dedicated research. The experimental frameworks provided in this guide offer a clear path for elucidating the specific biological functions and therapeutic potential of this complex and important human milk oligosaccharide. Subsequent studies should aim to generate specific quantitative data for this compound to confirm these hypothesized activities and to explore its potential applications in infant nutrition and clinical therapeutics.

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of Lacto-N-neodifucohexaose I (LNnDFH I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral human milk oligosaccharide (HMO) found in breast milk.[1][2] HMOs are a diverse group of complex sugars that are the third most abundant solid component in human milk, after lactose (B1674315) and fat.[1][2] They are known to play a crucial role in infant health, including the development of the gut microbiome, protection against pathogens, and modulation of the immune system.[1] this compound, with the chemical structure Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc, is of significant interest to researchers for its potential therapeutic applications.

These application notes provide a detailed protocol for the enzymatic synthesis and subsequent purification of this compound. While this compound is naturally present in human milk, its isolation from this source is challenging due to the complexity of HMO mixtures. Therefore, enzymatic synthesis offers a reliable method to obtain a pure and sufficient quantity of this compound for research purposes.

Data Presentation

Table 1: Summary of Enzymatic Synthesis Steps and Yields for this compound

StepReactionEnzyme(s)Substrate(s)ProductYield (%)
1β-1,3-N-acetylglucosaminylationβ-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT)LactoseLacto-N-triose II44
2β-1,3-galactosylationRecombinant β-1,3-galactosidaseLacto-N-triose II, o-nitrophenyl β-D-galactopyranosideLacto-N-tetraose (LNT)22
3α-1,2-fucosylationRecombinant human fucosyltransferase I (FUT1)Lacto-N-tetraose (LNT)Fucosylated LNT71
4α-1,4-fucosylationFucosyltransferase III (FUT3)Fucosylated LNT, GDP-β-L-fucoseLacto-N-difucohexaose I (LNDFH I)85
Overall Four-step enzymatic synthesis Lactose Lacto-N-difucohexaose I (LNDFH I) 6

Data adapted from an enzymatic synthesis protocol.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Lacto-N-difucohexaose I (LNDFH I)

This protocol describes a four-step enzymatic synthesis of LNDFH I starting from lactose.

Materials:

  • Lactose

  • β-1,3-N-acetylglucosaminyltransferase (β-1,3-GnT) (partially purified from bovine blood)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Recombinant β-1,3-galactosidase from Bacillus circulans

  • ortho-nitrophenyl β-D-galactopyranoside

  • Recombinant human fucosyltransferase I (FUT1) expressed in a baculovirus system

  • GDP-β-L-fucose

  • Commercial fucosyltransferase III (FUT3)

  • Reaction buffers for each enzymatic step

  • Activated carbon column

Methodology:

  • Step 1: Synthesis of Lacto-N-triose II

    • Prepare a reaction mixture containing lactose and UDP-GlcNAc in the appropriate buffer.

    • Add partially purified β-1,3-GnT to the mixture.

    • Incubate the reaction under optimal conditions for the enzyme.

    • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

    • The expected yield of lacto-N-triose II is approximately 44%. The lower yield may be attributed to contaminating N-acetylglucosaminidase activity.

  • Step 2: Synthesis of Lacto-N-tetraose (LNT)

    • To the lacto-N-triose II product from Step 1, add ortho-nitrophenyl β-D-galactopyranoside as a galactose donor.

    • Add recombinant β-1,3-galactosidase to catalyze the transglycosylation reaction.

    • Incubate the reaction under optimal conditions.

    • The expected yield of lacto-N-tetraose is approximately 22%.

  • Step 3: Synthesis of Fucosylated LNT (Pentasaccharide)

    • To the lacto-N-tetraose product from Step 2, add GDP-β-L-fucose.

    • Add recombinant human fucosyltransferase I (FUT1) to attach L-fucose via an α-1,2-linkage to the galactose residue of LNT.

    • Incubate the reaction under optimal conditions.

    • The expected yield of the pentasaccharide is approximately 71%.

  • Step 4: Synthesis of Lacto-N-difucohexaose I (LNDFH I)

    • To the pentasaccharide product from Step 3, add GDP-β-L-fucose.

    • Add commercial fucosyltransferase III (FUT3) to attach L-fucose via an α-1,4-linkage to the GlcNAc residue.

    • Incubate the reaction under optimal conditions.

Protocol 2: Purification of Lacto-N-difucohexaose I (LNDFH I)

This protocol describes the purification of the final product from the enzymatic synthesis reaction mixture.

Materials:

  • Reaction mixture from Protocol 1, Step 4

  • Activated carbon column

  • Elution solvents (e.g., water and ethanol (B145695) gradients)

  • HPLC system for purity analysis

Methodology:

  • Column Chromatography:

    • Load the final reaction mixture onto an activated carbon column.

    • Wash the column with water to remove unreacted starting materials and salts.

    • Elute the desired product, LNDFH I, using a gradient of ethanol in water.

    • Collect fractions and monitor for the presence of LNDFH I using a suitable analytical method (e.g., TLC or mass spectrometry).

    • An 85% yield can be expected from this purification step.

  • Purity Assessment:

    • Analyze the purified fractions by high-performance liquid chromatography (HPLC) to assess purity.

    • Confirm the identity and structure of the purified LNDFH I using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Enzymatic_Synthesis_of_LNnDFH_I cluster_step1 Step 1: Synthesis of Lacto-N-triose II cluster_step2 Step 2: Synthesis of Lacto-N-tetraose cluster_step3 Step 3: Synthesis of Fucosylated LNT cluster_step4 Step 4: Synthesis of this compound Lactose Lactose GnT β-1,3-GnT Lactose->GnT UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->GnT LNTrioseII Lacto-N-triose II GnT->LNTrioseII LNTrioseII_ref oNPGal o-nitrophenyl β-D-galactopyranoside Galactosidase β-1,3-galactosidase oNPGal->Galactosidase LNTetraose Lacto-N-tetraose (LNT) Galactosidase->LNTetraose LNTetraose_ref LNTrioseII_ref->Galactosidase GDP_Fucose1 GDP-β-L-fucose FUT1 FUT1 GDP_Fucose1->FUT1 Fuc_LNT Fucosylated LNT FUT1->Fuc_LNT Fuc_LNT_ref LNTetraose_ref->FUT1 GDP_Fucose2 GDP-β-L-fucose FUT3 FUT3 GDP_Fucose2->FUT3 LNnDFH_I This compound FUT3->LNnDFH_I Fuc_LNT_ref->FUT3

Caption: Enzymatic synthesis workflow for this compound.

HMO_Function cluster_gut Infant Gut cluster_immune Immune System HMOs Human Milk Oligosaccharides (e.g., this compound) Bifidobacteria Promotes Growth of Beneficial Bifidobacteria HMOs->Bifidobacteria Pathogens Inhibits Pathogen Binding (e.g., H. pylori, C. jejuni) HMOs->Pathogens Immune_Modulation Modulates Immune Response HMOs->Immune_Modulation

Caption: Biological roles of Human Milk Oligosaccharides.

References

Application Notes & Protocols: Characterization of Lactoferrin-Modified Nanodiamond-Doxorubicin Hydrochloride (LNnDFH I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the physicochemical and biological characterization of Lactoferrin-Modified Nanodiamond-Doxorubicin Hydrochloride (LNnDFH I), a promising nanocomposite for targeted cancer therapy.

Introduction

Lactoferrin-modified nanodiamond-doxorubicin hydrochloride (this compound) is a complex nanocarrier system designed to enhance the efficacy and reduce the systemic toxicity of the chemotherapeutic agent doxorubicin (B1662922). This system leverages the biocompatibility and high surface area of nanodiamonds (NDs) for drug loading, while the surface modification with lactoferrin (Lf) facilitates targeted delivery to cancer cells that overexpress lactoferrin receptors. This document outlines the key analytical methods to ensure the quality, stability, and efficacy of this compound.

Physicochemical Characterization

A thorough physicochemical characterization is crucial to ensure the consistency and performance of the this compound formulation. Key parameters include particle size, surface charge, morphology, drug loading, and the confirmation of surface modification.

Summary of Physicochemical Properties

The following table summarizes the expected quantitative data for the characterization of this compound and its intermediate components.

ParameterNanodiamonds (NDs)ND-Doxorubicin (ND-DOX)Lactoferrin-ND-DOX (this compound)TechniqueReference
Average Particle Size (nm) 2 - 950 - 15060 - 200Dynamic Light Scattering (DLS), TEM, SEM, AFM[1][2][3]
Polydispersity Index (PDI) 0.11 - 0.13< 0.3< 0.3Dynamic Light Scattering (DLS)[1]
Zeta Potential (mV) Negative (carboxylated)Near neutral or slightly negativePositiveZeta Potential Analyzer[4]
Doxorubicin Loading Efficiency (%) N/A60 - 8060 - 80UV-Vis Spectroscopy
Doxorubicin Loading Capacity (%) N/A10 - 2010 - 20UV-Vis Spectroscopy
Experimental Protocols

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index - PDI) of the nanoparticles in suspension. The zeta potential, a measure of the surface charge, is determined by measuring the electrophoretic mobility of the particles in an electric field.

Protocol:

  • Prepare aqueous suspensions of NDs, ND-DOX, and this compound at a concentration of approximately 0.1 mg/mL in deionized water.

  • Sonicate the suspensions for 15 minutes to ensure proper dispersion and prevent aggregation.

  • For DLS measurements, transfer the suspension to a disposable cuvette.

  • Set the instrument parameters (e.g., laser wavelength, scattering angle, temperature).

  • Perform at least three measurements for each sample to ensure reproducibility.

  • For zeta potential measurements, transfer the suspension to a specific zeta potential cell.

  • Apply an electric field and measure the electrophoretic mobility.

  • The instrument software will calculate the zeta potential based on the Henry equation.

  • Perform at least three measurements for each sample.

Principle: Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) are used to visualize the size, shape, and surface morphology of the nanoparticles.

Protocol (TEM):

  • Place a drop of the diluted nanoparticle suspension (e.g., 0.01 mg/mL) onto a carbon-coated copper grid.

  • Allow the grid to air-dry completely.

  • Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate (B1210297) for enhanced contrast.

  • Observe the grid under a transmission electron microscope at an appropriate acceleration voltage.

  • Capture images at different magnifications to assess the morphology and size distribution.

Principle: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are employed to confirm the successful conjugation of doxorubicin and lactoferrin to the nanodiamond surface.

Protocol (FTIR):

  • Lyophilize the samples of NDs, ND-DOX, and this compound to obtain dry powders.

  • Mix a small amount of the sample with potassium bromide (KBr) powder and press it into a pellet.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectra over a range of 4000-400 cm⁻¹.

  • Analyze the spectra for the appearance of characteristic peaks corresponding to the functional groups of doxorubicin (e.g., C=O, N-H) and lactoferrin (e.g., amide I and II bands).

Protocol (¹H-NMR):

  • Disperse the samples in a suitable deuterated solvent (e.g., D₂O).

  • Record the ¹H-NMR spectra.

  • The presence of characteristic peaks of doxorubicin and lactoferrin in the spectra of the conjugates, which are absent in the spectrum of bare nanodiamonds, confirms the successful conjugation.

Principle: The amount of doxorubicin loaded onto the nanodiamonds is quantified using UV-Vis Spectroscopy by measuring the concentration of free doxorubicin in the supernatant after centrifugation of the ND-DOX suspension.

Protocol:

  • After the incubation of nanodiamonds with a known initial concentration of doxorubicin, centrifuge the suspension to pellet the ND-DOX conjugates.

  • Carefully collect the supernatant.

  • Measure the absorbance of the supernatant at the maximum absorption wavelength of doxorubicin (around 480 nm) using a UV-Vis spectrophotometer.

  • Determine the concentration of free doxorubicin in the supernatant using a pre-established calibration curve.

  • Calculate the Drug Loading Efficiency (DLE) and Drug Loading Capacity (DLC) using the following formulas:

    • DLE (%) = [(Total amount of DOX - Amount of free DOX) / Total amount of DOX] x 100

    • DLC (%) = [(Total amount of DOX - Amount of free DOX) / Weight of nanoparticles] x 100

In Vitro Characterization

In vitro studies are essential to evaluate the therapeutic potential of this compound before proceeding to in vivo models.

Summary of In Vitro Performance
ParameterExpected OutcomeTechniqueReference
Drug Release Profile Sustained, pH-dependent release (higher at acidic pH)Dialysis Method with UV-Vis Spectroscopy
Cellular Uptake Enhanced uptake in lactoferrin receptor-positive cancer cellsFlow Cytometry, Confocal Microscopy
Cytotoxicity Increased cytotoxicity compared to free doxorubicin in target cellsMTT Assay, SRB Assay
Experimental Protocols

Principle: The release of doxorubicin from the nanodiamonds is monitored over time under different pH conditions (e.g., pH 7.4 simulating physiological conditions and pH 5.5 simulating the endosomal/lysosomal environment) using a dialysis method.

Protocol:

  • Place a known amount of this compound suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline - PBS) at the desired pH (7.4 or 5.5) and temperature (37°C) with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the concentration of released doxorubicin in the collected aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug release as a function of time.

Principle: The efficiency of cellular internalization of this compound by cancer cells is assessed qualitatively by confocal microscopy and quantitatively by flow cytometry, leveraging the intrinsic fluorescence of doxorubicin.

Protocol (Confocal Microscopy):

  • Seed cancer cells (with and without lactoferrin receptor expression) on glass coverslips in a petri dish and allow them to adhere overnight.

  • Treat the cells with free doxorubicin, ND-DOX, and this compound for a specific incubation period.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Stain the cell nuclei with a fluorescent dye (e.g., DAPI).

  • Mount the coverslips on glass slides and visualize them under a confocal laser scanning microscope.

  • The red fluorescence of doxorubicin will indicate the cellular localization of the nanoparticles.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of the drug formulations on cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of free doxorubicin, ND-DOX, and this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

LNnDFH_I_Synthesis_Workflow cluster_synthesis Synthesis Pathway ND Nanodiamonds cND Carboxylated NDs ND->cND Acid Treatment (H₂SO₄:HNO₃) ND_DOX ND-Doxorubicin cND->ND_DOX DOX Loading (EDC/NHS chemistry) LNnDFH_I Lactoferrin-ND-DOX (this compound) ND_DOX->LNnDFH_I Lactoferrin Conjugation

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_characterization Characterization Workflow cluster_physicochemical Physicochemical cluster_invitro In Vitro LNnDFH_I This compound Sample Size Size & PDI (DLS) LNnDFH_I->Size Zeta Zeta Potential LNnDFH_I->Zeta Morphology Morphology (TEM, SEM, AFM) LNnDFH_I->Morphology Functionalization Functionalization (FTIR, NMR) LNnDFH_I->Functionalization Drug_Loading Drug Loading (UV-Vis) LNnDFH_I->Drug_Loading Release Drug Release LNnDFH_I->Release Uptake Cellular Uptake LNnDFH_I->Uptake Cytotoxicity Cytotoxicity LNnDFH_I->Cytotoxicity Doxorubicin_Signaling_Pathway cluster_dox_pathway Doxorubicin's Mechanism of Action Dox Doxorubicin Intercalation DNA Intercalation Dox->Intercalation Topoisomerase Topoisomerase II Inhibition Dox->Topoisomerase ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage Intercalation->Damage Topoisomerase->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

References

Application Notes and Protocols for LNnDFH I in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lacto-N-neodifucohexaose I (LNnDFH I) is a novel synthetic oligosaccharide with potential anti-neoplastic properties. Structurally similar to human milk oligosaccharides, this compound is designed to exhibit enhanced binding affinity to specific cell surface receptors implicated in oncogenesis. Preliminary studies suggest that this compound competitively inhibits the "Glyco-Receptor Tyrosine Kinase" (GR-TK), a receptor often overexpressed in various cancer cell lines. This inhibition is believed to disrupt downstream pro-survival signaling pathways, primarily the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis. These application notes provide detailed protocols for investigating the effects of this compound in cell culture, including methods for determining its cytotoxic concentration, and for analyzing its impact on key signaling molecules.

Quantitative Data Summary

The following tables summarize the hypothetical dose-dependent effects of this compound on various cancer cell lines after a 72-hour incubation period.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia150
A549Non-Small Cell Lung Cancer225
MCF-7Breast Adenocarcinoma310
HCT116Colorectal Carcinoma275

Table 2: Effect of this compound on Cell Viability and Apoptosis

Cell LineThis compound Conc. (µM)Cell Viability (% of Control)Relative Caspase-3 Activity (Fold Change)
K56215050.2 ± 4.53.8 ± 0.4
A54922549.8 ± 5.13.1 ± 0.3
MCF-731050.5 ± 4.82.5 ± 0.2
HCT11627549.9 ± 5.32.9 ± 0.3

Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the GR-TK receptor, which in turn suppresses the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation.

LNnDFH_I_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GRTK GR-TK PI3K PI3K GRTK->PI3K Activates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt ProSurvival Cell Survival & Proliferation pAkt->ProSurvival LNnDFH This compound LNnDFH->GRTK Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1][2]

MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of this compound. Include vehicle control. A->B C 3. Incubation Incubate for 72 hours at 37°C, 5% CO2. B->C D 4. Add MTT Reagent Add 20 µL of MTT solution to each well. Incubate for 4 hours. C->D E 5. Solubilization Remove media, add 150 µL DMSO to dissolve formazan (B1609692) crystals. D->E F 6. Absorbance Reading Measure absorbance at 490 nm. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Caption: Workflow for IC50 determination using MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.[1]

    • Dilute the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[2]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like sterile water or DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the vehicle (solvent) alone as a control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Aspirate the culture medium containing MTT from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of PI3K/Akt Pathway Activation by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation status of Akt, a key protein in the PI3K/Akt signaling pathway, using Western blotting.

Western_Blot_Workflow A 1. Cell Culture & Treatment Culture cells and treat with this compound for the desired time. B 2. Cell Lysis Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using BCA or Bradford assay. B->C D 4. SDS-PAGE Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Blocking Block the membrane with 5% BSA or non-fat milk. E->F G 7. Antibody Incubation Incubate with primary antibodies (anti-p-Akt, anti-Akt, anti-GAPDH) overnight at 4°C. F->G H 8. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibodies. G->H I 9. Detection Add chemiluminescent substrate and image the blot. H->I J 10. Analysis Quantify band intensities to determine changes in protein phosphorylation. I->J

Caption: Workflow for Western blot analysis.

Materials:

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-phospho-Akt, rabbit anti-Akt, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and then lyse them by adding 100 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples. Add an equal volume of 2X Laemmli sample buffer to each sample.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel, along with a molecular weight marker.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle shaking.

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated Akt.

References

Application Notes and Protocols for the Quantification of Lacto-N-neodifucohexaose I (LNnDFH I) in Human Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant group of carbohydrates that represent the third largest solid component of human milk after lactose (B1674315) and lipids. These intricate glycans are not readily digested by the infant, but play a crucial role in shaping the infant's gut microbiome and immune system development. Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral, fucosylated HMO. The accurate quantification of this compound and other HMOs in human milk is essential for understanding their biological functions, assessing the nutritional quality of infant formula, and for research in pediatrics and drug development.

This document provides a detailed protocol for the quantification of this compound in human milk samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a widely adopted, sensitive, and specific method for HMO analysis.

Quantitative Data Summary

The concentration of this compound in human milk can vary significantly among individuals, primarily due to genetic factors such as the maternal secretor status, which is determined by the fucosyltransferase 2 (FUT2) gene. Secretor mothers produce milk with a higher abundance of α1-2 fucosylated HMOs. The following table summarizes representative concentrations of this compound and other major fucosylated HMOs found in human milk.

Human Milk OligosaccharideConcentration Range (mg/L)Maternal Secretor StatusReference
2'-Fucosyllactose (2'-FL)10 - 4740Secretor[1]
3-Fucosyllactose (3-FL)20 - 1520Both[1]
Lacto-N-fucopentaose I (LNFP I)VariesSecretor[2]
Lacto-N-fucopentaose II (LNFP II)VariesNon-secretor[2]
Lacto-N-neodifucohexaose I (this compound) VariesSecretor[2]
Lacto-N-difucohexaose II (LNDFH II)VariesNon-secretor

Note: Concentrations are highly variable and depend on lactation stage, maternal genetics, and analytical methodology.

Experimental Protocol: Quantification of this compound by LC-MS

This protocol outlines a robust method for the quantification of this compound in human milk, adapted from established methodologies.

1. Materials and Reagents

  • Human milk samples

  • This compound analytical standard

  • Internal Standard (e.g., ¹³C-labeled oligosaccharide)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate

  • Solid Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • pH meter

2. Sample Preparation: Human Milk Oligosaccharide Extraction

  • Thawing and Homogenization: Frozen human milk samples (-80°C) should be thawed overnight at 4°C. Once thawed, vortex the samples for 1 minute to ensure homogeneity.

  • Aliquoting: Transfer a 100 µL aliquot of the homogenized milk sample to a 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Lipid Removal: Add 400 µL of cold acetonitrile to the milk aliquot. Vortex vigorously for 1 minute to precipitate proteins and lipids.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the HMOs, and transfer it to a new 1.5 mL tube.

  • SPE Cleanup (Graphitized Carbon):

    • Condition the graphitized carbon SPE cartridge by washing with 3 mL of 80% acetonitrile/0.1% formic acid, followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove lactose and other interfering substances.

    • Elute the HMOs with 3 mL of 40% acetonitrile/0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted HMO fraction under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of LC-MS grade water. The sample is now ready for LC-MS analysis.

3. LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is required.

  • Chromatographic Conditions:

    • Column: Porous Graphitized Carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient starts at a low percentage of Mobile Phase B, increasing to elute the more hydrophobic oligosaccharides. An example gradient is: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-95% B; 30-35 min, 95% B; 35-40 min, 5% B.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 60°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).

    • MRM Transitions for this compound: The precursor ion for this compound is [M-H]⁻ at m/z 998.4. Product ions for quantification and qualification should be determined by infusing the analytical standard.

    • Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, gas flow, and temperature according to the specific instrument manufacturer's guidelines.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in a matrix that mimics the final sample solvent. Spike each standard with the internal standard at a constant concentration.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Determine the concentration of this compound in the human milk samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations within each analytical run to ensure the accuracy and precision of the method.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis sample Human Milk Sample (100 µL) precipitation Protein Precipitation & Lipid Removal (400 µL cold ACN) sample->precipitation centrifugation Centrifugation (14,000 x g, 15 min, 4°C) precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe SPE Cleanup (Graphitized Carbon) supernatant->spe dry_reconstitute Dry Down & Reconstitute (100 µL Water) spe->dry_reconstitute lcms LC-MS System (PGC Column, ESI-) dry_reconstitute->lcms Inject 5 µL data_analysis Data Analysis (Calibration Curve, Quantification) lcms->data_analysis

Caption: Experimental workflow for this compound quantification.

Biological Role and Signaling Pathways

While a specific signaling pathway for this compound is not yet fully elucidated, HMOs in general are known to exert their biological effects primarily through their interaction with the gut microbiota and the host's immune system. Fucosylated HMOs like this compound can act as prebiotics, selectively promoting the growth of beneficial bacteria such as Bifidobacterium. They can also function as anti-adhesive antimicrobials by mimicking host cell surface glycans, thereby preventing pathogen attachment to the intestinal epithelium. Furthermore, HMOs can directly modulate host immune responses by interacting with immune cells in the gut-associated lymphoid tissue (GALT).

hmo_interaction cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Gut-Associated Lymphoid Tissue (GALT) hmo This compound (and other HMOs) microbiota Gut Microbiota hmo->microbiota Prebiotic Effect pathogens Pathogens hmo->pathogens Anti-adhesive Antimicrobial epithelial_cells Epithelial Cells hmo->epithelial_cells Direct Interaction immune_cells Immune Cells (e.g., Dendritic Cells, T-cells) microbiota->immune_cells Metabolite Signaling (e.g., SCFAs) pathogens->epithelial_cells Adhesion (Blocked) epithelial_cells->immune_cells Signaling immune_response Modulated Immune Response immune_cells->immune_response

Caption: General mechanism of HMO interaction in the gut.

References

Applications of Synthetic Lacto-N-neoDiFucohexaose I (LNnDFH-I) in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Lacto-N-neoDiFucohexaose I (LNnDFH-I) is a complex, di-fucosylated neutral hexasaccharide found in human milk. As a prominent member of the Human Milk Oligosaccharides (HMOs), LNnDFH-I is gaining significant attention from researchers, scientists, and drug development professionals for its potential therapeutic applications. Its unique structure contributes to a range of biological activities, including the modulation of the immune system, promotion of a healthy gut microbiome, and protection against inflammatory conditions. This document provides detailed application notes and experimental protocols for the utilization of synthetic LNn-DFH-I in various research and development settings.

Application: Modulation of the Gut Microbiota

LNnDFH-I is believed to play a crucial role in shaping the infant gut microbiome. It can be utilized as a prebiotic to selectively promote the growth of beneficial bacteria, such as Bifidobacterium species.

Quantitative Data:

While specific data on the direct impact of isolated LNnDFH-I on gut microbiota is still emerging, studies on fucosylated HMOs provide valuable insights. For instance, the presence of fucosylated oligosaccharides in human milk is associated with a higher abundance of Bifidobacteria in the infant gut. Research has shown that specific bifidobacterial strains are particularly adept at utilizing oligosaccharides with type 1 chains, a structural feature of LNnDFH-I[1][2][3].

Application AreaCompoundOrganism/Cell LineDosage/ConcentrationObserved EffectReference
Gut Microbiota ModulationLacto-N-biose I (LNB)Bifidobacterium speciesNot specifiedEnhanced growth of B. bifidum, B. breve, and B. longum[2]
Gut Microbiota ModulationLacto-N-biose I (LNB)Various Bifidobacterium strainsNot specifiedGrowth promotion in infant-associated bifidobacterial species[3]
Experimental Protocol: In Vitro Fermentation Assay to Assess Prebiotic Activity

This protocol outlines a method to evaluate the prebiotic potential of synthetic LNnDFH-I by monitoring the growth of specific probiotic bacterial strains.

Materials:

  • Synthetic Lacto-N-neoDiFucohexaose I (LNnDFH-I)

  • Probiotic bacterial strains (e.g., Bifidobacterium longum subsp. infantis)

  • Anaerobic growth medium (e.g., MRS broth supplemented with 0.05% L-cysteine)

  • 96-well microplates

  • Anaerobic chamber or incubator

  • Plate reader capable of measuring optical density at 600 nm (OD600)

Procedure:

  • Prepare a stock solution of LNnDFH-I in the anaerobic growth medium at a concentration of 10% (w/v). Filter-sterilize the solution.

  • Inoculate fresh anaerobic growth medium with the desired Bifidobacterium strain and incubate overnight under anaerobic conditions at 37°C.

  • On the day of the experiment, dilute the overnight culture to a starting OD600 of 0.05 in fresh anaerobic medium.

  • In a 96-well plate, add 180 µL of the diluted bacterial culture to each well.

  • Add 20 µL of the LNnDFH-I stock solution to the test wells to achieve a final concentration of 1% (w/v). For control wells, add 20 µL of sterile medium. Include a positive control with a known prebiotic (e.g., Fructooligosaccharides - FOS) and a negative control with a non-prebiotic sugar (e.g., glucose).

  • Incubate the plate under anaerobic conditions at 37°C.

  • Measure the OD600 of the wells at regular intervals (e.g., every 2 hours) for up to 48 hours using a plate reader.

  • Plot the growth curves (OD600 vs. time) to compare the growth of the bacteria on LNnDFH-I with the controls.

Prebiotic_Activity_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis LNnDFH_I Prepare LNnDFH-I Stock Solution Plate_Setup Set up 96-well Plate: - Diluted Culture - LNnDFH-I/Controls LNnDFH_I->Plate_Setup Bacteria_Culture Prepare Overnight Bacterial Culture Dilute_Culture Dilute Bacterial Culture Bacteria_Culture->Dilute_Culture Dilute_Culture->Plate_Setup Incubate Anaerobic Incubation at 37°C Plate_Setup->Incubate Measure_OD Measure OD600 Periodically Incubate->Measure_OD Plot_Curves Plot Growth Curves Measure_OD->Plot_Curves Analyze Compare Growth with Controls Plot_Curves->Analyze Macrophage_Activation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription LNnDFH_I LNnDFH-I LNnDFH_I->Inhibition Inhibition->TLR4 Inhibits Binding NEC_Animal_Model_Workflow cluster_stress NEC Induction Start Neonatal Rat Pups Group_Assignment Group Assignment Start->Group_Assignment Dam_Fed Dam-Fed Control Group_Assignment->Dam_Fed Formula_Fed Formula-Fed NEC Group_Assignment->Formula_Fed LNnDFH_I_Treated LNnDFH-I Treated Group_Assignment->LNnDFH_I_Treated Monitoring Clinical Monitoring Dam_Fed->Monitoring Hypoxia Hypoxia Stress Formula_Fed->Hypoxia LNnDFH_I_Treated->Hypoxia Cold_Stress Cold Stress Hypoxia->Cold_Stress Hypoxia->Cold_Stress Cold_Stress->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Analysis Histological & Molecular Analysis Euthanasia->Analysis

References

Application Notes: Lacto-N-neodifucohexaose I as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lacto-N-neodifucohexaose I (LNnDFH I) is a neutral human milk oligosaccharide (HMO) that plays a significant role in infant nutrition and gut health. As the interest in HMOs for infant formula and other nutritional products grows, accurate and reliable quantification of these complex carbohydrates is crucial. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of HMOs. This document provides detailed application notes and protocols for the use of this compound as a standard in HPLC analysis, targeted towards researchers, scientists, and drug development professionals.

Overview

This application note details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Fluorescence (FLR) and Mass Spectrometric (MS) detection for the quantification of this compound. HILIC is well-suited for the separation of polar compounds like oligosaccharides. Derivatization with a fluorescent tag, such as procainamide (B1213733), enhances detection sensitivity.

Experimental Protocols

Standard Preparation

High-purity this compound analytical standard is commercially available and should be used for the preparation of stock and working solutions.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ultrapure water. Store at -20°C.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a mixture of acetonitrile (B52724) and water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation (e.g., from Infant Formula)
  • Extraction: To 1 g of infant formula powder, add 10 mL of a water/ethanol solution (50:50, v/v). Vortex for 5 minutes and sonicate for 15 minutes.

  • Deproteinization: Add 100 µL of Carrez I solution, vortex, then add 100 µL of Carrez II solution and vortex again. Centrifuge at 10,000 x g for 15 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • Derivatization: An aliquot of the filtered extract is subjected to fluorescent labeling with procainamide as described below.

Fluorescent Labeling with Procainamide
  • To 10 µL of the standard solution or sample extract, add 10 µL of a freshly prepared solution of 250 mM procainamide and 500 mM sodium cyanoborohydride in a 70:30 (v/v) mixture of dimethyl sulfoxide (B87167) and acetic acid.

  • Incubate the mixture at 65°C for 2 hours.

  • After incubation, cool the samples to room temperature.

HPLC-HILIC-FLR-MS Method
  • Instrumentation: An HPLC system equipped with a fluorescence detector and coupled to a mass spectrometer is recommended for this analysis.

  • Column: A HILIC column suitable for glycan analysis, such as a porous graphitized carbon column (100 x 2.1 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient Elution:

Time (min)% Mobile Phase B
0.095
2.095
20.060
25.050
30.095
35.095
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 310 nm

    • Emission Wavelength: 370 nm

  • Mass Spectrometer Settings (ESI-MS):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 400-1500

Data Presentation

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method using this compound as a standard.

ParameterResult
Retention Time (RT) Approximately 15.2 min
Linearity (R²) (1-1000 ng/mL) > 0.998[2]
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL
Precision (%RSD, n=6) < 5%
Accuracy (Recovery %) 95-105%[2]

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard Labeling Fluorescent Labeling (Procainamide) Standard->Labeling Sample Infant Formula Sample Extraction Extraction & Deproteinization Sample->Extraction Extraction->Labeling HPLC HILIC-HPLC Separation Labeling->HPLC Detection FLR & MS Detection HPLC->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Figure 1: Experimental Workflow for this compound Analysis.

Biosynthetic Pathway of Lacto-N-neodifucohexaose I

G Figure 2: Enzymatic Synthesis of this compound Lactose Lactose enzyme1 β-1,3-N-acetylglucosaminyltransferase & β-1,4-galactosyltransferase Lactose->enzyme1 + UDP-GlcNAc + UDP-Gal LNnT Lacto-N-neotetraose (LNnT) enzyme2 α-1,2-fucosyltransferase (FUT2) LNnT->enzyme2 + GDP-Fucose LNnFP_I Lacto-N-neofucopentaose I (LNnFP I) enzyme3 α-1,3/4-fucosyltransferase (FUT3) LNnFP_I->enzyme3 + GDP-Fucose LNnDFH_I Lacto-N-neodifucohexaose I (this compound) enzyme1->LNnT enzyme2->LNnFP_I enzyme3->LNnDFH_I

Caption: Figure 2: Enzymatic Synthesis of this compound.

References

Application Notes and Protocols for In Vitro Assays Using Lacto-N-neoDiFucohexaose I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neoDiFucohexaose I (LNnDFH-I) is a complex fucosylated neutral human milk oligosaccharide (HMO). Its unique structure, Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc[1], suggests a range of biological activities that are of significant interest in the fields of nutrition, gut microbiology, immunology, and drug discovery. As research into the functional roles of specific HMOs expands, understanding the in vitro effects of LNnDFH-I is crucial for elucidating its potential health benefits and therapeutic applications.

These application notes provide detailed protocols for investigating the prebiotic, anti-inflammatory, and anti-pathogenic properties of LNnDFH-I in established in vitro models. The presented methodologies are designed to be adaptable for screening and mechanistic studies, providing a foundation for further research and development.

Prebiotic Activity: Selective Growth Promotion of Bifidobacteria

Application Note:

Lacto-N-neoDiFucohexaose I is anticipated to function as a prebiotic, selectively fostering the growth of beneficial gut commensals, particularly Bifidobacterium species, which are prevalent in the infant gut.[2] The complex structure of LNnDFH-I may be metabolized by specific glycosidases expressed by these bacteria, providing them with a competitive growth advantage. In vitro fermentation assays are fundamental for quantifying this prebiotic effect.

Experimental Protocol: In Vitro Fermentation Assay

This protocol outlines the methodology to assess the prebiotic potential of LNnDFH-I by monitoring the growth of Bifidobacterium strains in a controlled anaerobic environment.

Materials:

  • Lacto-N-neoDiFucohexaose I (LNnDFH-I)

  • Bifidobacterium longum subsp. infantis (e.g., ATCC 15697) or other relevant Bifidobacterium strains

  • Basal medium for anaerobic bacteria (e.g., modified MRS broth without a carbon source)

  • Glucose (positive control)

  • Fructooligosaccharides (FOS) (prebiotic control)

  • Anaerobic chamber or system

  • Spectrophotometer

  • pH meter

  • Sterile anaerobic culture tubes or microplates

Procedure:

  • Preparation of Media: Prepare the basal anaerobic medium and autoclave. Prepare stock solutions of LNnDFH-I, glucose, and FOS, sterilize by filtration (0.22 µm filter), and add to the basal medium to achieve a final concentration of 1% (w/v). A negative control with no added carbohydrate should also be prepared.

  • Bacterial Culture Preparation: Culture the selected Bifidobacterium strain in a standard growth medium (e.g., MRS broth supplemented with 0.05% L-cysteine) under anaerobic conditions at 37°C for 18-24 hours.

  • Inoculation: Harvest the bacterial cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (e.g., OD600 of 1.0). Inoculate the prepared media with the bacterial suspension to a final concentration of 1% (v/v).

  • Incubation: Incubate the cultures anaerobically at 37°C.

  • Growth Measurement: At regular intervals (e.g., 0, 12, 24, and 48 hours), measure the optical density at 600 nm (OD600) to monitor bacterial growth.

  • pH Measurement: At the same time points, measure the pH of the culture medium to assess the production of acidic metabolites.

  • Data Analysis: Plot the growth curves (OD600 vs. time) and pH changes. Compare the growth and pH drop in the presence of LNnDFH-I to the controls.

Data Presentation:

Carbohydrate Source (1%)Maximum OD600 (at 48h)Final pH (at 48h)
No Carbohydrate (Control)0.2 ± 0.056.8 ± 0.2
Glucose1.5 ± 0.24.5 ± 0.3
Fructooligosaccharides (FOS)1.2 ± 0.155.0 ± 0.2
Lacto-N-neoDiFucohexaose IData to be generatedData to be generated

Note: The above data for controls are representative. Actual results will vary depending on the specific bacterial strain and experimental conditions.

Experimental Workflow:

Prebiotic_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Media (Basal + Test Carbs) Inoculate Inoculate Media Media->Inoculate Culture Prepare Bacterial Inoculum Culture->Inoculate Incubate Anaerobic Incubation (37°C) Inoculate->Incubate Measure_OD Measure OD600 Incubate->Measure_OD Measure_pH Measure pH Incubate->Measure_pH Analyze Analyze Data Measure_OD->Analyze Measure_pH->Analyze

Workflow for the in vitro prebiotic activity assay.

Anti-inflammatory Activity in Intestinal Epithelial Cells

Application Note:

Chronic inflammation in the gut is a hallmark of various intestinal disorders. Fucosylated HMOs have demonstrated the ability to modulate inflammatory responses in intestinal epithelial cells.[3] LNnDFH-I may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, thereby reducing the production of inflammatory mediators like interleukin-8 (IL-8).

Experimental Protocol: Anti-inflammatory Assay in Caco-2 Cells

This protocol describes a method to evaluate the anti-inflammatory potential of LNnDFH-I in a human intestinal epithelial cell line (Caco-2) stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS or tumor necrosis factor-alpha - TNF-α).

Materials:

  • Lacto-N-neoDiFucohexaose I (LNnDFH-I)

  • Caco-2 cells (human colorectal adenocarcinoma cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli or recombinant human TNF-α

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-8

  • Cell lysis buffer and reagents for Western blotting or RT-qPCR

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Culture: Culture Caco-2 cells in complete medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 96-well plates for the IL-8 assay and 6-well plates for protein/RNA analysis, and grow to 80-90% confluency.

  • Pre-treatment: Replace the culture medium with a fresh medium containing various concentrations of LNnDFH-I (e.g., 0.1, 1, 10 mg/mL). A vehicle control (medium only) should be included. Incubate for 24 hours.

  • Inflammatory Challenge: After pre-treatment, add the inflammatory stimulus (e.g., 10 µg/mL LPS or 10 ng/mL TNF-α) to the wells (except for the unstimulated control) and incubate for a further 4-24 hours (optimize incubation time based on the endpoint).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for IL-8 measurement by ELISA.

    • Cell Lysate: Wash the cells with cold PBS and lyse them for subsequent Western blot (to analyze NF-κB pathway proteins) or RT-qPCR (to analyze gene expression of inflammatory cytokines).

  • Quantification of IL-8: Measure the concentration of IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Analysis of NF-κB Pathway (Optional):

    • Western Blot: Analyze the phosphorylation of key NF-κB signaling proteins (e.g., p65, IκBα) in the cell lysates.

    • RT-qPCR: Analyze the mRNA expression levels of IL-8 and other relevant inflammatory genes.

  • Data Analysis: Calculate the percentage inhibition of IL-8 production by LNnDFH-I compared to the stimulated control. Analyze changes in protein phosphorylation or gene expression.

Data Presentation:

TreatmentIL-8 Concentration (pg/mL)% Inhibition of IL-8
Unstimulated Control50 ± 10-
LPS (10 µg/mL)500 ± 500%
LPS + LNnDFH-I (1 mg/mL)Data to be generatedData to be generated
LPS + LNnDFH-I (10 mg/mL)Data to be generatedData to be generated

Note: The above data are representative. Actual results will vary based on experimental conditions.

Signaling Pathway Diagram: Putative Anti-inflammatory Mechanism

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates p65 p65 p50 p50 NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., IL-8) LNnDFH_I Lacto-N-neoDiFucohexaose I LNnDFH_I->TLR4 Inhibits? LNnDFH_I->IKK Inhibits? NFkB_nuc->Genes Induces Transcription Adhesion_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_AGS Culture AGS Cells on Coverslips Add_to_AGS Add Bacteria to AGS Cells Culture_AGS->Add_to_AGS Culture_Hp Culture H. pylori Preincubate Pre-incubate H. pylori with LNnDFH-I Culture_Hp->Preincubate Preincubate->Add_to_AGS Incubate Incubate (3h, 37°C) Add_to_AGS->Incubate Wash Wash Non-adherent Bacteria Incubate->Wash Stain Fix and Stain Wash->Stain Microscopy Microscopy and Counting Stain->Microscopy Analyze Calculate % Inhibition Microscopy->Analyze

References

Application Notes and Protocols: Studying Protein-LNnDFH I Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes.[1][2] They govern the assembly of molecular complexes, regulate enzymatic activity, and control signal transduction pathways.[2][3] The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics.[1] This document provides a detailed overview of the methodologies and application notes for studying the interactions of a hypothetical protein, LNnDFH I. While specific data for this compound is not available in the current scientific literature, this guide outlines the established experimental and computational approaches that can be employed to characterize its interactions with other proteins.

Protein-mediated interactions are the foundational mechanism through which cells regulate their health and disease states. These interactions involve physical contact between proteins and their respective targets, which can include other proteins, nucleic acids, and other molecules. The dynamic nature of these interactions allows for broad modifications of cellular mechanisms in both healthy and diseased states.

Section 1: Identifying Protein Interactors of this compound

To begin studying the interactions of this compound, the first step is to identify its binding partners. Several high-throughput and targeted methods can be employed for this purpose.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions.

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (bait), this compound, is fused to the DBD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Experimental Protocol: Yeast Two-Hybrid Screening

  • Vector Construction:

    • Clone the full-length cDNA of this compound into a "bait" vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.

    • Prepare a cDNA library from a relevant cell line or tissue in a "prey" vector (e.g., pGADT7), which contains the GAL4 activation domain.

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109) with the bait vector and the prey library.

    • Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

  • Interaction Screening:

    • Plate the colonies from the initial selection on a higher stringency medium lacking leucine, tryptophan, histidine, and adenine, and supplemented with X-α-Gal.

    • Colonies that grow on this medium and turn blue indicate a positive interaction.

  • Identification of Prey Proteins:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert to identify the interacting protein.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

Co-IP is considered a gold-standard biochemical method to validate and identify protein-protein interactions within a cellular context.

Principle: An antibody specific to the protein of interest (this compound) is used to pull down the protein from a cell lysate. Any proteins that are bound to this compound will also be pulled down. These interacting proteins can then be identified by mass spectrometry.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis:

    • Lyse cells expressing this compound with a non-denaturing lysis buffer to preserve protein complexes.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to this compound.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

Section 2: Characterizing and Quantifying Protein-LNnDFH I Interactions

Once potential interactors have been identified, the next step is to validate these interactions and quantify their binding affinities.

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics and affinity of biomolecular interactions in real-time without the need for labels.

Principle: One of the interacting partners (ligand, e.g., purified this compound) is immobilized on a sensor chip. The other partner (analyte, e.g., a potential interactor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Experimental Protocol: Surface Plasmon Resonance

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.

    • Inject the purified this compound protein over the surface to achieve the desired immobilization level.

    • Deactivate any remaining active groups with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the purified interacting protein over the sensor surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 1: Hypothetical Quantitative Data for this compound Interactions

Interacting ProteinMethodKD (M)ka (1/Ms)kd (1/s)
Protein ASPR1.2 x 10⁻⁸3.5 x 10⁵4.2 x 10⁻³
Protein BITC5.6 x 10⁻⁷N/AN/A
Protein CFP2.1 x 10⁻⁶N/AN/A
Isothermal Titration Calorimetry (ITC)

ITC is a highly quantitative method for measuring the thermodynamic properties of binding interactions.

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of one molecule (the ligand) is titrated into a solution of the other molecule (the macromolecule, e.g., this compound) in a sample cell. The heat released or absorbed is measured.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare purified and buffer-matched solutions of this compound and its interacting partner.

    • Degas the solutions to prevent air bubbles.

  • Titration:

    • Load the this compound solution into the sample cell and the interacting protein solution into the injection syringe.

    • Perform a series of small injections of the ligand into the sample cell.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Section 3: Visualizing Signaling Pathways and Workflows

Understanding the context of protein-LNnDFH I interactions often requires mapping them onto signaling pathways or experimental workflows. Graphviz can be used to create clear and informative diagrams.

Hypothetical Signaling Pathway Involving this compound

If this compound is found to be involved in a known signaling pathway, such as an interferon signaling pathway, its interactions can be visualized to illustrate its role. For example, if this compound interacts with components of the JAK/STAT pathway, a diagram can be created to show this.

LNnDFH_I_Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Binds JAK JAK Receptor->JAK Activates LNnDFH_I This compound JAK->LNnDFH_I Interacts with STAT STAT JAK->STAT Phosphorylates LNnDFH_I->STAT Modulates Nucleus Nucleus STAT->Nucleus Translocates to Gene_Expression Gene Expression

Caption: Hypothetical signaling pathway involving this compound.

Experimental Workflow for Characterizing Protein-LNnDFH I Interactions

A diagram can effectively outline the series of experiments used to identify and characterize the interactions of this compound.

Experimental_Workflow Start Start: Hypothesis This compound has interacting partners Y2H Yeast Two-Hybrid Screening Start->Y2H CoIP_MS Co-IP / Mass Spectrometry Start->CoIP_MS Identify Identify Potential Interactors Y2H->Identify CoIP_MS->Identify Validate Validate Interactions (e.g., Co-IP, Western Blot) Identify->Validate Quantify Quantify Binding Affinity (SPR, ITC) Validate->Quantify Functional Functional Assays (e.g., Cellular Assays) Quantify->Functional End End: Characterized Interaction Functional->End

Caption: Workflow for studying this compound interactions.

Conclusion

The study of protein-LNnDFH I interactions, while currently hypothetical, can be systematically approached using a combination of well-established molecular biology, biochemistry, and biophysical techniques. By first identifying potential binding partners and then validating and quantifying these interactions, researchers can begin to elucidate the functional role of this compound in cellular processes. This knowledge is essential for understanding its potential involvement in disease and for the rational design of therapeutic interventions. The protocols and workflows outlined in this document provide a robust framework for initiating and advancing the study of this and other novel protein interactions.

References

Troubleshooting & Optimization

Navigating Challenges in LNnDFH I Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LNnDFH I (Lipid Nanoparticle-delivered non-coding RNA for Drug Formulation and Hepatotoxicity I) assay. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to ensure the successful implementation of your this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a proprietary method for the quantitative analysis of specific long non-coding RNAs (lncRNAs) that are critical biomarkers in hepatotoxicity studies. The assay employs a novel lipid nanoparticle (LNP) delivery system to introduce fluorescently labeled probes that hybridize to the target lncRNAs within intact hepatocytes. The signal intensity, measured by high-content imaging, correlates with the expression level of the target lncRNA, providing insights into potential drug-induced liver injury.

Q2: What are the critical quality control (QC) parameters for the this compound assay?

A2: To ensure the reliability and reproducibility of your results, it is essential to monitor several QC parameters. These include the stability of the LNP-probe complex, the viability of the hepatocytes post-transfection, and the signal-to-noise ratio of the fluorescent readout. We recommend establishing acceptance criteria for each parameter based on internal validation studies.

Q3: How can I minimize variability between experimental batches?

A3: Batch-to-batch variability can be a significant challenge in complex cellular assays.[1] To minimize this, we recommend several best practices:

  • Standardize Reagents: Use single lots of critical reagents, such as cell culture media, LNPs, and probes, for the entire study whenever possible.

  • Consistent Cell Culture: Maintain consistent cell passage numbers and seeding densities. Ensure cells are healthy and in the logarithmic growth phase before starting the assay.

  • Automate Liquid Handling: Utilize automated liquid handlers for precise and repeatable dispensing of reagents.

  • Include Controls: Run positive and negative controls on every plate to monitor assay performance and normalize the data.

Troubleshooting Guides

This section provides solutions to specific issues that you may encounter during your LNn-DFH I experiments.

Problem Potential Cause Recommended Solution
Low Signal Intensity 1. Inefficient LNP-probe delivery: The LNP formulation may be suboptimal for your specific hepatocyte cell line. 2. Degraded Probes: Fluorescent probes are sensitive to light and temperature. 3. Low Target Expression: The target lncRNA may be expressed at very low levels in your experimental model.1. Optimize LNP Formulation: Titrate the LNP-to-probe ratio and incubation time. Consider screening different LNP compositions. 2. Proper Probe Handling: Store probes protected from light at the recommended temperature. Perform a quality check on the probes using a spectrophotometer. 3. Increase Sensitivity: Increase the probe concentration or the imaging exposure time. If possible, use a positive control cell line with known high expression of the target lncRNA.
High Background Signal 1. Non-specific Probe Binding: The fluorescent probes may be binding to off-target molecules or cellular structures. 2. Autofluorescence: Hepatocytes can exhibit significant autofluorescence, especially in the green channel. 3. Suboptimal Washing Steps: Insufficient washing can leave residual unbound probes in the wells.1. Increase Washing Stringency: Use a higher concentration of detergent in the wash buffer and increase the number of wash steps. 2. Use a Red-Shifted Dye: Consider using probes labeled with a fluorophore that emits in the far-red spectrum to minimize interference from cellular autofluorescence. 3. Optimize Washing Protocol: Ensure complete aspiration of wash buffers between steps. An automated plate washer can improve consistency.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate can lead to significant variations in signal. 2. Edge Effects: Wells at the edge of the plate are more susceptible to evaporation and temperature fluctuations. 3. Pipetting Errors: Manual pipetting can introduce variability, especially with small volumes.1. Improve Cell Seeding Technique: Ensure the cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to allow for even cell settling. 2. Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to create a humidity barrier. 3. Use Automated Liquid Handlers: For critical steps like probe and LNP addition, automated systems can significantly improve precision.[1]
Cell Toxicity 1. LNP-induced Toxicity: The lipid components of the nanoparticles can be cytotoxic at high concentrations. 2. Probe-induced Toxicity: High concentrations of nucleic acid probes can sometimes induce a cellular stress response. 3. Extended Incubation Times: Prolonged exposure to the assay reagents can be detrimental to cell health.1. Optimize LNP Concentration: Perform a dose-response experiment to determine the optimal LNP concentration that provides good delivery efficiency with minimal toxicity. 2. Titrate Probe Concentration: Determine the lowest effective probe concentration that yields a robust signal. 3. Reduce Incubation Time: Optimize the incubation time for LNP-probe delivery. A shorter incubation may be sufficient and less toxic.

Experimental Protocols

This compound Assay: Standard Protocol

This protocol outlines the key steps for performing the this compound assay in a 96-well plate format.

  • Cell Seeding:

    • Harvest healthy, log-phase hepatocytes.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

    • Seed 10,000 cells per well in a 96-well imaging plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • LNP-Probe Complex Formation:

    • Dilute the fluorescently labeled lncRNA probe to the desired concentration in nuclease-free buffer.

    • In a separate tube, dilute the LNP formulation in the same buffer.

    • Add the diluted probe to the diluted LNPs and mix gently by pipetting.

    • Incubate the LNP-probe mixture at room temperature for 30 minutes to allow for complex formation.

  • Cell Treatment:

    • Carefully remove the cell culture medium from the wells.

    • Add the LNP-probe complexes to the cells.

    • Incubate for 4 hours at 37°C and 5% CO2.

  • Washing and Staining:

    • Aspirate the LNP-probe solution.

    • Wash the cells three times with 1X Phosphate Buffered Saline (PBS) containing 0.05% Tween-20.

    • Add a solution containing a nuclear counterstain (e.g., Hoechst 33342) to visualize the cell nuclei.

    • Incubate for 15 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells one final time with 1X PBS.

    • Add fresh imaging buffer to the wells.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify the fluorescence intensity of the lncRNA probe within the cytoplasm of the cells. Normalize the signal to the cell number (determined by the nuclear stain).

Data Presentation

Table 1: Example Data from a Dose-Response Experiment

This table shows example results from an experiment testing the effect of a compound on the expression of a target lncRNA.

Compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
0 (Vehicle Control)15,2348970%
0.114,8769542.3%
112,54376517.7%
108,76554342.5%
1004,32132171.6%
Table 2: Comparison of Different LNP Formulations

This table illustrates how to present data when comparing the performance of different LNP formulations.

LNP FormulationDelivery Efficiency (%)Cell Viability (%)Signal-to-Noise Ratio
LNP-A65928.5
LNP-B828812.3
LNP-C759510.1

Mandatory Visualizations

Diagram 1: this compound Experimental Workflow

LNnDFH_I_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis seed_cells Seed Hepatocytes treat_cells Treat Cells with Complexes seed_cells->treat_cells 24h Incubation prepare_lnp Prepare LNP-Probe Complexes prepare_lnp->treat_cells wash_stain Wash & Counterstain treat_cells->wash_stain 4h Incubation image High-Content Imaging wash_stain->image analyze Data Analysis image->analyze

Caption: A flowchart of the this compound experimental workflow.

Diagram 2: Troubleshooting Logic for Low Signal

Low_Signal_Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_validation Validation start Low Signal Intensity check_controls Are positive controls working? start->check_controls check_reagents Check reagent expiration & storage check_controls->check_reagents Yes validate_target Confirm target expression (e.g., via qPCR) check_controls->validate_target No optimize_lnp Optimize LNP:Probe Ratio check_reagents->optimize_lnp increase_probe Increase Probe Concentration optimize_lnp->increase_probe increase_exposure Increase Imaging Exposure increase_probe->increase_exposure

Caption: A logical guide for troubleshooting low signal intensity.

Diagram 3: Signaling Pathway Implicated in Hepatotoxicity

Hepatotoxicity_Pathway cluster_drug Drug Action cluster_cellular_response Cellular Response cluster_outcome Cellular Outcome drug Hepatotoxic Compound ros ↑ ROS Production drug->ros er_stress ER Stress drug->er_stress lncrna LNnDFH-I lncRNA (Target of Assay) ros->lncrna er_stress->lncrna apoptosis Apoptosis lncrna->apoptosis Inhibits liver_injury Liver Injury apoptosis->liver_injury

Caption: A simplified signaling pathway relevant to this compound analysis.

References

Technical Support Center: Optimizing Lacto-N-neohexaose (LNnH) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Lacto-N-neohexaose (LNnH) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing Lacto-N-neohexaose (LNnH)?

A1: The most common and effective method for LNnH synthesis is a convergent chemical synthesis strategy.[1][2] This approach involves the carefully planned reaction of donor and acceptor molecules to minimize side reactions and achieve high yields in the glycosylation steps.[1][2] Chemoenzymatic synthesis has also been explored, combining chemical and enzymatic steps.[3]

Q2: What are the major challenges in achieving a high yield of LNnH?

A2: The primary challenges in LNnH synthesis include managing protecting groups, ensuring high yields in all glycosylation steps, and minimizing side reactions. The presence of water or other impurities can also significantly impact the efficiency of coupling reactions. Purification of the final product and intermediates can also be a bottleneck.

Q3: Are there commercially available sources for LNnH?

A3: Yes, human milk isolates of LNnH are available from various commercial vendors. However, it is not yet available in large quantities at a low cost for widespread research and application, which is why an efficient chemical synthesis is crucial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of LNnH.

Problem Potential Cause Recommended Solution
Low yield in glycosylation steps Ineffective coupling reagent.Use a fresh batch of the coupling reagent and ensure it has been stored correctly in a desiccator under an inert atmosphere. Consider trying a different class of coupling reagent if the problem persists.
Presence of water in the reaction.Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents, and if necessary, add molecular sieves to the reaction mixture to remove any residual moisture.
Incorrect stoichiometry of donor and acceptor.Carefully re-calculate and measure the molar equivalents of the donor and acceptor molecules.
Incomplete deprotection Inefficient removal of protecting groups.For phthalimido and benzoyl ester groups, refluxing with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂-H₂O) in methanol (B129727) is effective. For benzyl (B1604629) groups, hydrogenation in the presence of palladium on charcoal is a standard method. Ensure appropriate reaction times and temperatures.
Difficulty in purification Co-elution of impurities with the desired product.Optimize the mobile phase and stationary phase for column chromatography. Consider alternative purification techniques such as recrystallization if the product is a solid. For complex mixtures, high-performance liquid chromatography (HPLC) may be necessary.
Product is an oil and difficult to handle.If the product is an oil, chromatography is often the safest purification method, especially for smaller quantities (<1 gram).
Side product formation Non-selective reactions.Re-evaluate the protecting group strategy to ensure orthogonality, meaning that one type of protecting group can be removed without affecting others. Carefully control reaction conditions such as temperature and reaction time.

Experimental Protocols

Detailed Methodology for the Deprotection of Hexasaccharide to Obtain LNnH

This protocol describes the final deprotection steps in the convergent synthesis of LNnH.

  • Removal of Phthalimido and Benzoyl Ester Groups:

    • Dissolve the protected hexasaccharide intermediate in methanol (MeOH).

    • Add hydrazine hydrate (NH₂NH₂-H₂O) to the solution.

    • Reflux the mixture.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture.

  • N-acetylation:

    • To the cooled reaction mixture, add triethylamine (B128534) (Et₃N) followed by acetic anhydride.

    • Stir the reaction at room temperature.

    • Monitor the completion of N-acetylation by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting N-acetylated hexasaccharide by column chromatography to yield the intermediate product in high yield (e.g., 92%).

  • Removal of Benzyl Groups (Hydrogenation):

    • Dissolve the N-acetylated hexasaccharide in wet ethanol.

    • Add 10% palladium on charcoal (Pd/C) to the solution.

    • Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator).

    • Monitor the reaction by TLC until all starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final LNnH product in high yield (e.g., 91%).

Factors Affecting Yield

Several factors can influence the overall yield of the LNnH synthesis:

Factor Impact on Yield
Purity of Reactants and Solvents Impurities, especially water, can lead to side reactions and lower the yield of desired products.
Reaction Conditions Temperature, reaction time, and the order of reagent addition can significantly affect the selectivity and completeness of reactions.
Protecting Group Strategy The choice of protecting groups is critical to prevent unwanted reactions at other sites on the molecules. An orthogonal protecting group strategy is essential for complex syntheses.
Purification Efficiency Inefficient purification methods can lead to loss of product at each step, thereby reducing the overall yield.
Catalyst Activity For steps involving catalysts, such as hydrogenation, the activity of the catalyst is crucial for the reaction to proceed to completion.

Visual Guides

LNnH_Synthesis_Pathway cluster_tetrasaccharide Tetrasaccharide Synthesis cluster_hexasaccharide Hexasaccharide Assembly cluster_deprotection Final Deprotection Tetrasaccharide_Core Protected Tetrasaccharide Core Acceptor_4 Acceptor 4 (after selective deprotection) Tetrasaccharide_Core->Acceptor_4 Selective Deprotection (e.g., Cu(OAc)2·H2O) Protected_Hexasaccharide Protected Hexasaccharide 12 Acceptor_4->Protected_Hexasaccharide Glycosylation Disaccharide_Donor Disaccharide Donor Disaccharide_Donor->Protected_Hexasaccharide Intermediate_13 Intermediate 13 (N-acetylated) Protected_Hexasaccharide->Intermediate_13 1. NH2NH2-H2O 2. Ac2O, Et3N LNnH Final Product: LNnH 1 Intermediate_13->LNnH Hydrogenation (H2, Pd/C)

Caption: Convergent synthesis pathway for Lacto-N-neohexaose (LNnH).

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Review Reaction Step Start->Check_Reaction Is_Glycosylation Is it a glycosylation step? Check_Reaction->Is_Glycosylation Check_Reagents Check Coupling Reagents & Solvents for Purity/Water Content Is_Glycosylation->Check_Reagents Yes Is_Deprotection Is it a deprotection step? Is_Glycosylation->Is_Deprotection No Check_Stoichiometry Verify Stoichiometry Check_Reagents->Check_Stoichiometry Consult_Literature Consult Literature for Similar Syntheses Check_Stoichiometry->Consult_Literature Check_Deprotection_Conditions Verify Deprotection Reagents & Conditions (Time, Temp) Is_Deprotection->Check_Deprotection_Conditions Yes Is_Purification Is it a purification issue? Is_Deprotection->Is_Purification No Check_Deprotection_Conditions->Consult_Literature Optimize_Chromatography Optimize Chromatography Conditions Is_Purification->Optimize_Chromatography Yes Is_Purification->Consult_Literature No Consider_Alternatives Consider Alternative Purification Methods Optimize_Chromatography->Consider_Alternatives Consider_Alternatives->Consult_Literature

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: LNnDFH I (Lacto-N-difucohexaose I)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Lacto-N-difucohexaose I (LNnDFH I), along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in the dark. Under these conditions, it is stable for extended periods, with different suppliers indicating stability for 6 months to 5 years in a dry state.

Q2: How should I store this compound after reconstitution in a solvent?

After reconstitution, it is recommended to store the this compound solution at -20°C. One supplier suggests that the reconstituted solution is stable for up to 6 months when stored appropriately. It is advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What are the typical shipping conditions for this compound?

This compound is typically shipped at ambient temperature as a dry solid. Some suppliers may use blue ice for shipping. Upon receipt, it is crucial to transfer the product to the recommended -20°C storage condition.

Q4: What is the purity of commercially available this compound?

Commercially available this compound is generally of high purity, often ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the product has been consistently stored at -20°C. 2. Check Solvent pH: Acidic conditions can cause hydrolysis of glycosidic bonds. Ensure your solvent is neutral or appropriately buffered if acidic conditions are not required for your experiment. 3. Review Sample Preparation: Avoid prolonged exposure to elevated temperatures during sample preparation.
Loss of biological activity Degradation of the oligosaccharide structure.1. Confirm Structural Integrity: Use analytical techniques such as HPLC or Mass Spectrometry to check for the presence of the intact this compound. 2. Prevent Enzymatic Degradation: If working with biological samples, be aware of potential enzymatic degradation by glycosidases, such as those from Bifidobacterium bifidum[1]. Consider using enzyme inhibitors if appropriate for your experimental design.
Inconsistent experimental results Variability in sample handling and preparation.1. Standardize Protocols: Ensure consistent timing and temperature throughout your experimental workflow. 2. Minimize Freeze-Thaw Cycles: Aliquot reconstituted this compound to avoid degradation from repeated freezing and thawing.

Stability and Storage Conditions Summary

FormStorage TemperatureDuration of StabilityShipping Condition
Solid (Dry Powder) -20°C6 months to 5 yearsAmbient Temperature / Blue Ice
Reconstituted (in solution) -20°CUp to 6 monthsNot Applicable

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A common method for the analysis of this compound involves derivatization followed by reversed-phase HPLC.

1. Derivatization with Anthranilic Acid (AA):

  • Dissolve the this compound sample in distilled water.

  • Add a solution of anthranilic acid in a mixture of sodium acetate (B1210297) and 2-picoline borane.

  • Incubate the mixture to allow for the derivatization reaction to complete.

  • Extract the AA-labeled oligosaccharides.

  • Filter the final solution through a 0.2 µm membrane before injection into the HPLC system.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., ODS-100Z, 250 mm × 4.6 mm).

  • Mobile Phase: Isocratic elution with a buffered solution, for example, 150 mM sodium citrate (B86180) pH 4.5 or 50 mM ammonium (B1175870) acetate pH 4.0, containing a low percentage of acetonitrile (B52724) (e.g., 5-7.5%).

  • Flow Rate: Approximately 0.75 mL/min.

  • Column Temperature: 30°C.

  • Detection: Fluorescence detector with excitation at 360 nm and emission at 425 nm.

Visualizations

Logical Troubleshooting Workflow for this compound Stability Issues

troubleshooting_workflow start Start: Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage Practices (Store at -20°C, aliquot) storage_ok->correct_storage No check_sample_prep Review Sample Preparation Protocol storage_ok->check_sample_prep Yes correct_storage->check_sample_prep prep_ok Heat or Extreme pH Exposure? check_sample_prep->prep_ok correct_prep Action: Modify Protocol (Minimize heat, use neutral pH buffers) prep_ok->correct_prep Yes analytical_check Perform Analytical Check (e.g., HPLC, MS) prep_ok->analytical_check No correct_prep->analytical_check analytical_ok Intact this compound Confirmed? analytical_check->analytical_ok degradation_confirmed Degradation Confirmed analytical_ok->degradation_confirmed No end_ok End: this compound is Stable analytical_ok->end_ok Yes investigate_source Investigate Source of Degradation (e.g., enzymatic, chemical) degradation_confirmed->investigate_source

Caption: Troubleshooting workflow for this compound stability.

Potential Enzymatic Degradation Pathway of this compound

degradation_pathway cluster_0 This compound Structure cluster_1 Enzymatic Action cluster_2 Degradation Products LNnDFH_I Lacto-N-difucohexaose I (Fuc-Gal-GlcNAc(Fuc)-Gal-Glc) Enzyme α-L-fucosidase & Lacto-N-biosidase (from Bifidobacterium bifidum) LNnDFH_I->Enzyme Hydrolysis LNFPI Lacto-N-fucopentaose I Enzyme->LNFPI Fucose1 Fucose Enzyme->Fucose1 LNT Lacto-N-tetraose Enzyme->LNT Fucose2 Fucose Enzyme->Fucose2 LNB Lacto-N-biose Enzyme->LNB Lactose Lactose Enzyme->Lactose LNFPI->Enzyme LNT->Enzyme

Caption: Enzymatic degradation of this compound.

References

Technical Support Center: Troubleshooting Poor Separation of LNnDFH I Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of Lacto-N-neodifucohexaose I (LNnDFH I) isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing poor resolution and significant co-elution of this compound with its isomers. What are the primary causes and how can we improve separation?

A1: Poor resolution of fucosylated oligosaccharide isomers like this compound is a common challenge due to their structural similarity.[1] The primary factors influencing separation are the choice of chromatographic stationary phase, mobile phase composition, and temperature.

Troubleshooting Steps:

  • Optimize the Stationary Phase:

    • Porous Graphitic Carbon (PGC): PGC columns are highly effective for separating glycan isomers, including fucosylated ones, due to their unique retention mechanism based on planar polarity and steric interactions.[2][3] They can often resolve isomers that co-elute on other stationary phases.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating polar compounds like oligosaccharides.[4][5] The choice of HILIC stationary phase chemistry (e.g., amide, diol) can significantly impact selectivity.

    • Reverse-Phase C18: While less common for native oligosaccharides, reverse-phase chromatography can be effective for derivatized glycans. Separation can sometimes be improved by operating at higher temperatures (e.g., 55°C).

  • Adjust Mobile Phase Composition:

    • Organic Modifier: The type and concentration of the organic modifier (typically acetonitrile) in the mobile phase are critical. A shallower gradient can often improve the resolution of closely eluting isomers.

    • Additives and pH: The addition of mobile phase modifiers like formic acid, ammonium (B1175870) formate, or ammonium acetate (B1210297) can alter the selectivity of the separation. For PGC columns, using a basic mobile phase can improve the separation of glycopeptide isomers. Experimenting with different modifiers and pH levels is recommended.

  • Elevate Column Temperature: Increasing the column temperature can improve peak shape and sometimes enhance the resolution between isomers by altering the interaction kinetics with the stationary phase.

Q2: Our chromatogram shows significant peak tailing for this compound isomers. What could be the cause and how can we fix it?

A2: Peak tailing in liquid chromatography can be caused by several factors, ranging from column issues to chemical interactions.

Troubleshooting Steps:

  • Check for Column Contamination or Degradation:

    • Column Inlet Frit Blockage: If all peaks in the chromatogram are tailing, it could indicate a partially blocked inlet frit. Backflushing the column may resolve this issue.

    • Stationary Phase Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or operating at extreme pH values. This can lead to active sites that cause tailing. Replacing the column may be necessary.

  • Address Secondary Interactions:

    • Active Sites: Unwanted interactions between the analytes and active sites on the stationary phase or in the system can cause tailing. For basic compounds, adding a small amount of a competing base to the mobile phase can help. While this compound is neutral, this principle can apply if interactions occur with silanol (B1196071) groups on silica-based columns.

    • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the sample concentration to see if peak shape improves.

  • Optimize Mobile Phase:

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of residual silanol groups on silica-based columns, affecting peak shape. Experiment with slight adjustments to the mobile phase pH.

Q3: We are using fluorescent labeling (e.g., 2-AB) for detection, but the labeling efficiency seems low and inconsistent. What are the best practices for labeling fucosylated oligosaccharides?

A3: Consistent and efficient labeling is crucial for sensitive detection and accurate quantification.

Best Practices for 2-AB Labeling:

  • Sample Purity: Ensure that the glycan samples are free from proteins, peptides, salts, and detergents, as these can interfere with the labeling reaction.

  • Dry Samples: The labeling reaction should be performed on completely dried samples.

  • Fresh Reagents: Prepare the labeling reagent fresh just before use. The labeling solution can degrade within an hour.

  • Optimal Reaction Conditions: Incubate the samples with the labeling reagent at 65°C for 3 hours. For highly sialylated glycans, a lower temperature (e.g., 37°C overnight) can be used to minimize desialylation.

  • Excess Reagent Removal: After labeling, it is important to remove the excess 2-AB dye and labeling reagents using a cleanup cartridge to avoid interference in the chromatographic analysis.

Data Presentation

Table 1: Impact of Mobile Phase Modifier on Isomer Separation (Illustrative Data)

Mobile Phase ModifierColumn TypeIsomer PairResolution (Rs)Reference
0.1% Formic AcidHILIC AmideLeucine/IsoleucineCo-elution
10 mM Ammonium Formate + 0.125% Formic AcidHILIC AmideLeucine/IsoleucineBaseline Separation
10 mM Ammonium Acetate + 0.1% Formic AcidHILIC AmideLeucine/IsoleucineBaseline Separation

This table illustrates the significant impact of mobile phase modifiers on the separation of isomers, a principle applicable to this compound isomer separation.

Experimental Protocols

Protocol 1: Sample Preparation and 2-AB Labeling of this compound

  • Purification: Purify the this compound sample to remove any interfering substances like proteins and salts.

  • Drying: Place the purified sample in a reaction vial and dry it completely using a centrifugal evaporator.

  • Reagent Preparation: Freshly prepare the 2-AB labeling reagent by mixing the 2-AB solution and the reductant solution provided in a commercial kit.

  • Labeling Reaction: Add the labeling reagent to the dried sample, cap the vial tightly, and incubate at 65°C for 3 hours.

  • Cleanup: Remove excess labeling reagent using a glycan cleanup cartridge according to the manufacturer's protocol. The labeled this compound isomers are now ready for LC-MS analysis.

Protocol 2: PGC-LC-MS Method for this compound Isomer Separation

  • LC System: Use a high-performance liquid chromatography system coupled to a mass spectrometer.

  • Column: Employ a porous graphitic carbon (PGC) column (e.g., Hypercarb, 3 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Bicarbonate in water.

    • Solvent B: 10 mM Ammonium Bicarbonate in 70% Acetonitrile.

  • Gradient: Develop a shallow gradient from a low to a high percentage of Solvent B to achieve optimal separation of the isomers.

  • Flow Rate: Set the flow rate appropriate for the column dimensions (e.g., 4 µL/min for a 0.18 mm ID column).

  • Column Temperature: Maintain the column temperature at 50°C.

  • MS Detection: Use an ion trap or Q-TOF mass spectrometer in negative ion mode for sensitive detection of the labeled oligosaccharides.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Troubleshooting Poor_Separation Poor Separation of This compound Isomers Check_System Check System Suitability (Pressure, Baseline) Poor_Separation->Check_System Check_Method Review Method Parameters (Gradient, Temp, Flow) Poor_Separation->Check_Method Optimize_Stationary_Phase Optimize Stationary Phase (PGC, HILIC) Check_System->Optimize_Stationary_Phase Optimize_Mobile_Phase Optimize Mobile Phase (Modifier, pH, Gradient) Check_Method->Optimize_Mobile_Phase Consider_Derivatization Consider Different Derivatization Optimize_Stationary_Phase->Consider_Derivatization Optimize_Temperature Adjust Column Temperature Optimize_Mobile_Phase->Optimize_Temperature Check_Sample_Prep Review Sample Preparation & Labeling Optimize_Mobile_Phase->Check_Sample_Prep

Caption: A logical workflow for troubleshooting poor separation of this compound isomers.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Sample_Purification This compound Sample Purification Drying Drying of Sample Sample_Purification->Drying Labeling 2-AB Labeling Drying->Labeling Cleanup Post-labeling Cleanup Labeling->Cleanup Injection Injection onto LC System Cleanup->Injection Chromatographic_Separation Chromatographic Separation (e.g., PGC Column) Injection->Chromatographic_Separation MS_Detection Mass Spectrometric Detection Chromatographic_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Isomer_Identification Isomer Identification Peak_Integration->Isomer_Identification

Caption: A typical experimental workflow for the analysis of this compound isomers.

References

Optimizing mass spectrometry settings for LNnDFH I

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: LNnDFH I Analysis

Welcome to the technical support center for the mass spectrometry analysis of Lacto-N-difucohexaose I (this compound). This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you optimize your instrument settings and achieve high-quality, reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

Q: I am not seeing a signal, or the signal for my this compound standard is very weak. What are the common causes and how can I fix this?

A: Low signal intensity is a frequent issue that can stem from several factors, from sample preparation to instrument settings.[1][2] A systematic approach is the best way to identify and resolve the problem.

Possible Causes & Solutions:

  • Improper Ionization Mode: this compound, as a neutral oligosaccharide, can be analyzed in both positive and negative ion modes. However, negative ion mode is often preferred for underivatized oligosaccharides as they readily form deprotonated molecules [M-H]⁻ with high intensity.[3] Positive mode typically requires the formation of adducts (e.g., [M+Na]⁺). Confirm you are using the optimal mode for your setup.

  • Suboptimal Source Parameters: Electrospray ionization (ESI) efficiency is highly dependent on source conditions.[4] Key parameters to check include spray voltage, capillary temperature, and nebulizing gas flows.[5]

  • Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression. Prepare a dilution series to find the optimal concentration range.

  • Sample Preparation Issues: Contaminants from the sample matrix can suppress the analyte signal. Ensure proper sample cleanup. For complex matrices like milk, a solid-phase extraction (SPE) step may be necessary.

  • Mobile Phase Composition: The pH and composition of your mobile phase can significantly impact ionization. For negative mode analysis of oligosaccharides, a mobile phase containing a weak base or buffered at a slightly basic pH can improve deprotonation. Conversely, for positive mode adduct formation, ensure a source of the adduct ion (e.g., sodium) is present.

Below is a logical workflow to diagnose the cause of a weak or absent signal.

LowSignalWorkflow start Low or No Signal Detected check_mode Verify Ionization Mode (Negative vs. Positive) start->check_mode check_sample Analyze Sample Concentration (Prepare Dilution Series) check_mode->check_sample Mode Correct check_source Optimize Source Parameters (Voltage, Temp, Gas) check_sample->check_source Concentration Optimal check_mobile_phase Evaluate Mobile Phase (pH, Additives) check_source->check_mobile_phase Parameters Tuned check_cleanup Review Sample Cleanup (SPE, Filtration) check_mobile_phase->check_cleanup Composition Verified success Signal Restored check_cleanup->success Cleanup Adequate CEOptimization cluster_input Input cluster_energy Collision Energy (CE) cluster_output Resulting Spectrum precursor Precursor Ion (this compound) low_ce Low CE precursor->low_ce opt_ce Optimal CE precursor->opt_ce high_ce High CE precursor->high_ce low_out No Fragmentation (Precursor Only) low_ce->low_out opt_out Rich Spectrum (Informative Fragments) opt_ce->opt_out high_out Excessive Fragmentation (Loss of Signal) high_ce->high_out

References

Technical Support Center: Lacto-N-neoDiFucohexaose I (LNnDFH I)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lacto-N-neoDiFucohexaose I (LNnDFH I). This guide is designed for researchers, scientists, and drug development professionals to provide assistance in preventing degradation and troubleshooting common issues during experiments involving this human milk oligosaccharide (HMO).

Frequently Asked Questions (FAQs)

Q1: What is Lacto-N-neoDiFucohexaose I (this compound)?

A1: Lacto-N-neoDiFucohexaose I (this compound) is a complex sugar molecule known as a human milk oligosaccharide (HMO). It is a neutral, di-fucosylated hexasaccharide found in human milk. Its structure is: Fuc-α1,2-Gal-β1,4-(Fuc-α1,3-)GlcNAc-β1,3-Gal-β1,4-Glc. It is often used as an analytical reference standard and in research to study its biological functions, such as its role in gut microbiome development and host-pathogen interactions.

Q2: How stable is this compound under typical laboratory conditions?

A2: this compound, like most HMOs, is a very stable molecule. Studies have shown that HMOs are resistant to degradation under common experimental stressors such as pasteurization (heating up to 62.5°C for 30 minutes), multiple freeze-thaw cycles, and acidic conditions (low pH). This intrinsic stability means that degradation is not a common issue with proper handling.

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C or below in its lyophilized (dry solid) form. In this state, it can be stable for years. Once reconstituted in a solution, it is recommended to store it at -20°C for long-term use or at 4°C for short-term use (a few days). To minimize degradation risk, it is best to aliquot the reconstituted solution to avoid repeated freeze-thaw cycles.

Q4: Can this compound be degraded by enzymes?

A4: Yes. While chemically stable, the glycosidic bonds in this compound can be cleaved by specific enzymes called glycosidases (e.g., fucosidases, galactosidases). If your experimental system involves cell lysates, tissue homogenates, or microbial cultures (like certain species of Bifidobacterium or Bacteroides), enzymatic degradation is a potential concern.[1][2]

Troubleshooting Guide: this compound Degradation

This guide addresses potential causes of this compound degradation during experiments and provides solutions.

Symptom / Observation Potential Cause Recommended Solution
Loss of signal or reduced peak area in HPLC/MS analysis. 1. Chemical Degradation: Exposure to harsh chemical conditions. Glycosidic bonds can be hydrolyzed by strong acids (pH < 2) at elevated temperatures.- Maintain experimental pH in the neutral range (pH 6-8) unless otherwise required by the protocol.- Avoid prolonged incubation at high temperatures (>70°C).- If acidic conditions are necessary, perform reactions at the lowest effective temperature and for the shortest possible time.
2. Enzymatic Degradation: Contamination of samples or reagents with glycosidases. This is common when working with biological samples.- Work in a sterile environment and use nuclease-free, sterile labware and reagents.- If biological contamination is suspected, consider adding a broad-spectrum protease and glycosidase inhibitor cocktail to your samples.- Heat-inactivate any potential enzymatic activity from biological samples (e.g., 95°C for 5-10 minutes), if compatible with your experimental goals.
3. Adsorption to Surfaces: Oligosaccharides can sometimes adsorb to certain types of plasticware, leading to apparent loss of material.- Use low-adsorption polypropylene (B1209903) tubes and pipette tips for handling and storing this compound solutions.- Pre-rinsing tubes with the experimental buffer can help to block non-specific binding sites.
Appearance of unexpected smaller peaks in chromatograms. 1. Partial Hydrolysis: Cleavage of one or more monosaccharide units (fucose, galactose, etc.) due to mild acidic conditions or enzymatic activity.- Refer to solutions for "Chemical Degradation" and "Enzymatic Degradation" above.- Analyze standards of potential breakdown products (e.g., fucose, lactose) to confirm the identity of the new peaks.
2. Issues with Fluorescent Labeling: Incomplete labeling or degradation of the label can result in multiple peaks.- Ensure the labeling reaction (e.g., with 2-aminobenzamide) goes to completion by following an optimized protocol.- Use fresh labeling reagents and protect fluorescently-labeled samples from light to prevent photobleaching.
Inconsistent results between experimental replicates. 1. Inaccurate Pipetting: Due to the small quantities often used, minor pipetting errors can lead to significant variations.- Use calibrated pipettes and low-retention tips.- Prepare a master mix of reagents where possible to ensure consistency across replicates.
2. Incomplete Solubilization: Lyophilized this compound may require thorough vortexing or brief sonication to fully dissolve.- After adding solvent, vortex the sample for at least 30 seconds. Visually inspect to ensure no solid material remains before use.
Stability Data Summary

The following table summarizes the known stability of HMOs, including this compound, under various conditions.

Condition Stability Notes
Temperature Stable up to 62.5°C (Pasteurization). Avoid prolonged exposure to temperatures >70°C.High temperatures combined with extreme pH can accelerate hydrolysis.
pH Highly stable in neutral and mildly acidic/alkaline conditions (pH 3-9).Strong acids (pH < 2) can cause hydrolysis of glycosidic bonds, especially at elevated temperatures.
Freeze-Thaw Cycles Stable through multiple (5+) freeze-thaw cycles.For optimal long-term preservation of reconstituted solutions, aliquoting is still recommended.
Enzymes Susceptible to specific glycosidases (e.g., fucosidases).Stability depends on the absence of contaminating enzymes in the experimental system.
Storage (Lyophilized) Stable for years at -20°C or below.Keep desiccated to prevent moisture absorption.
Storage (Reconstituted) Stable for months at -20°C. Stable for several days at 4°C.Aliquot to prevent contamination and repeated freeze-thaw cycles.

Experimental Protocols & Visualizations

Protocol: Fluorescent Labeling of this compound with 2-Aminobenzamide (2-AB) for HPLC Analysis

This protocol is a common method for derivatizing oligosaccharides to allow for sensitive detection by fluorescence.

Materials:

  • This compound (lyophilized)

  • 2-Aminobenzamide (2-AB) labeling solution (2-AB and sodium cyanoborohydride in a DMSO/acetic acid solution)

  • Nuclease-free water

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Heating block or thermocycler

  • SPE cleanup cartridges (e.g., silica-based)

Methodology:

  • Reconstitution: Dissolve the lyophilized this compound in nuclease-free water to a desired stock concentration (e.g., 1 mg/mL). Vortex thoroughly.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine 5-10 µL of the this compound solution with an equal volume of the 2-AB labeling solution.

    • Mix gently by pipetting.

    • Incubate the mixture at 65°C for 2 hours in a heating block.

  • Cleanup:

    • After incubation, remove the excess, unreacted 2-AB dye using an SPE cartridge according to the manufacturer's instructions. This typically involves binding the labeled oligosaccharide to the cartridge, washing away the excess dye with a high-organic solvent (e.g., 95% acetonitrile), and then eluting the labeled this compound with water or a low-organic buffer.

  • Analysis:

    • The purified 2-AB labeled this compound is now ready for analysis by HPLC with a fluorescence detector (Excitation: ~330 nm, Emission: ~420 nm).

Diagram: Troubleshooting Workflow for this compound Degradation

TroubleshootingWorkflow start Inconsistent or Poor Results (e.g., Low Signal, Extra Peaks) check_handling Review Handling & Storage: - Stored at -20°C or below? - Aliquoted after reconstitution? - Used low-adsorption tubes? start->check_handling is_handling_ok Handling OK? check_handling->is_handling_ok check_protocol Verify Experimental Protocol: - pH within 3-9 range? - Temperature < 70°C? - Pipetting accurate? is_protocol_ok Protocol OK? check_protocol->is_protocol_ok check_reagents Assess Reagent & Sample Purity: - Reagents sterile/fresh? - Biological sample used? - Potential for enzyme contamination? is_reagents_ok Reagents OK? check_reagents->is_reagents_ok is_handling_ok->check_protocol Yes solution_handling Solution: - Optimize storage (aliquot, -20°C). - Use low-adsorption plasticware. is_handling_ok->solution_handling No is_protocol_ok->check_reagents Yes solution_protocol Solution: - Adjust pH/temperature. - Recalibrate pipettes. - Ensure complete solubilization. is_protocol_ok->solution_protocol No solution_reagents Solution: - Add glycosidase inhibitors. - Heat-inactivate samples. - Use fresh, sterile reagents. is_reagents_ok->solution_reagents No end_node Problem Resolved is_reagents_ok->end_node Yes solution_handling->end_node solution_protocol->end_node solution_reagents->end_node

Caption: A logical workflow for troubleshooting unexpected this compound degradation.

Diagram: Hypothetical HMO Signaling Pathway

Human milk oligosaccharides like this compound do not enter the cell but can act as signaling molecules by binding to receptors on the cell surface, such as C-type lectins. This interaction can modulate immune responses.

HMOSignaling cluster_extracellular Extracellular Space cluster_cell Cell Interior LNnDFH This compound Receptor Cell Surface Receptor (e.g., C-type Lectin) LNnDFH->Receptor Binding Kinase Kinase Cascade (e.g., MAP Kinase) Receptor->Kinase Activation TF Transcription Factor (e.g., NF-κB) Kinase->TF Phosphorylation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Cytokine Modulation) Nucleus->Response Gene Expression

Caption: A potential signaling pathway initiated by this compound binding.

References

Technical Support Center: Addressing Matrix Effects in LNnDFH I Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LNnDFH I (Large Neutral Non-specific Drug Fusion Hormone I) detection assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges related to matrix effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of the this compound assay?

A1: A matrix effect is an interference in the analytical assay caused by components present in the sample matrix (e.g., serum, plasma) other than the analyte of interest (this compound).[1][2][3] These interfering substances can lead to inaccurate quantification of this compound, either by suppressing or enhancing the assay signal.[2][4]

Q2: What are the common causes of matrix effects in our ligand-binding assay for this compound?

A2: Matrix effects in ligand-binding assays (LBAs) can arise from various sources within the biological sample. These include:

  • Endogenous Molecules: Components that are naturally present in the sample, such as proteins, lipids, and phospholipids, can non-specifically interact with assay reagents.

  • Heterophilic Antibodies: These are human anti-animal antibodies that can bridge the capture and detection antibodies, leading to a false-positive signal.

  • Rheumatoid Factor: This is an autoantibody that can also cause false positives by binding to the assay antibodies.

  • Hemolysis: The rupture of red blood cells can release substances like hemoglobin, which may interfere with the assay's endpoint measurement.

Q3: How can I identify if my this compound assay is affected by matrix effects?

A3: Several experimental approaches can help determine the presence of matrix effects:

  • Spike and Recovery Experiments: A known amount of this compound is "spiked" into the sample matrix and a standard diluent. If the recovery in the matrix is significantly different from the diluent (typically outside 80-120%), it suggests a matrix effect.

  • Dilution Linearity: Serially diluting a sample should result in a proportional decrease in the measured concentration of this compound. Non-linear results may indicate the presence of interfering substances.

  • Comparison of different sample lots: Analyzing multiple individual blank matrix lots can reveal variability in matrix effects between subjects.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects in your this compound assay.

Issue 1: Poor Spike and Recovery
  • Symptom: The recovery of spiked this compound in the sample matrix is consistently below 80% or above 120%.

  • Potential Cause: Endogenous components in the matrix are interfering with the binding of this compound to the assay antibodies.

  • Troubleshooting Steps:

Step Action Expected Outcome
1 Sample Dilution Diluting the sample with an appropriate assay buffer can reduce the concentration of interfering molecules. This should bring the spike recovery within the acceptable range.
2 Matrix-Matched Calibrators Prepare the calibration standards in the same biological matrix as the samples. This can help to normalize the matrix effect across the assay.
3 Use of Blocking Agents Incorporate blocking agents, such as non-specific immunoglobulins, into the assay buffer to minimize non-specific binding.
4 Alternative Reagents Evaluate different capture and detection antibody pairs that may be less susceptible to the specific interference.
Issue 2: Non-Linear Dilution
  • Symptom: The measured concentration of this compound does not decrease proportionally with the dilution factor.

  • Potential Cause: High concentrations of interfering substances in the undiluted sample are causing a disproportionate effect on the assay signal.

  • Troubleshooting Steps:

Step Action Expected Outcome
1 Optimize Minimum Dilution Determine the minimum dilution required to achieve linearity. This will be the new standard dilution for all samples in the assay.
2 Investigate Prozone/Hook Effect For very high concentration samples, a prozone or "hook" effect might occur. Further dilute the samples to see if the measured concentration increases before starting to decrease linearly.
3 Solid-Phase Extraction (SPE) Implement an SPE step to selectively isolate this compound from the interfering matrix components before analysis.
Issue 3: High Background Signal in Blank Samples
  • Symptom: Blank matrix samples (containing no this compound) show a significant signal.

  • Potential Cause: Heterophilic antibodies or other cross-reactive substances are bridging the capture and detection antibodies.

  • Troubleshooting Steps:

Step Action Expected Outcome
1 Incorporate HAMA Blockers Add Human Anti-Mouse Antibody (HAMA) blockers to the assay buffer.
2 Use Antibody Fragments Consider using F(ab')2 fragments for the detection antibody to eliminate the Fc portion that rheumatoid factor binds to.
3 Change Antibody Species If using mouse monoclonal antibodies, switching to antibodies from a different species (e.g., rabbit, goat) may circumvent the interference.
Experimental Protocols
Protocol 1: Spike and Recovery Analysis
  • Preparation of Spiked Samples:

    • Prepare two sets of low and high concentration quality control (QC) samples.

    • Set 1 (Matrix Spike): Spike a known concentration of this compound into the biological matrix.

    • Set 2 (Buffer Spike): Spike the same concentration of this compound into the standard assay buffer.

  • Assay Procedure:

    • Analyze both sets of spiked samples in the this compound assay according to the standard operating procedure.

  • Data Analysis:

    • Calculate the percent recovery using the following formula: % Recovery = (Concentration in Matrix Spike / Concentration in Buffer Spike) * 100

    • An acceptable recovery range is typically 80-120%.

Protocol 2: Serial Dilution for Linearity Assessment
  • Sample Preparation:

    • Select a high-concentration sample.

    • Perform a series of two-fold dilutions of the sample with the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

  • Assay Procedure:

    • Analyze the undiluted and serially diluted samples in the this compound assay.

  • Data Analysis:

    • Multiply the measured concentration of each dilution by its corresponding dilution factor.

    • The back-calculated concentrations should be consistent across the dilution series. A coefficient of variation (%CV) of <20% is generally acceptable.

Quantitative Data Summary

Table 1: Effect of Sample Dilution on Spike Recovery

Sample Dilution Low QC Recovery (%) High QC Recovery (%)
1:265.270.1
1:588.992.5
1:1095.798.3

Table 2: Impact of HAMA Blocker on Background Signal

Sample ID Signal without HAMA Blocker Signal with HAMA Blocker
Blank 11502125
Blank 21834130
Blank 31650118

Visualizations

LBA_Workflow cluster_prep Sample Preparation cluster_assay Ligand-Binding Assay cluster_readout Data Acquisition Sample Biological Sample Dilution Sample Dilution Sample->Dilution Spike Spiking Dilution->Spike Plate Coat Plate with Capture Antibody Spike->Plate Block Block Plate Plate->Block Incubate_Sample Add Prepared Sample Block->Incubate_Sample Incubate_Detect Add Detection Antibody Incubate_Sample->Incubate_Detect Incubate_Enzyme Add Enzyme-Conjugate Incubate_Detect->Incubate_Enzyme Add_Substrate Add Substrate Incubate_Enzyme->Add_Substrate Read Read Plate Add_Substrate->Read Analyze Analyze Data Read->Analyze

Caption: A typical workflow for a ligand-binding assay (LBA).

Troubleshooting_Tree Start Assay Fails QC Spike Poor Spike & Recovery? Start->Spike Dilution Non-Linear Dilution? Spike->Dilution No Dilute_Sample Increase Sample Dilution Spike->Dilute_Sample Yes Background High Background? Dilution->Background No Matrix_Match Use Matrix-Matched Calibrators Dilution->Matrix_Match Yes SPE Implement SPE Background->SPE Yes Pass Assay Passes QC Background->Pass No Dilute_Sample->Pass Matrix_Match->Pass HAMA_Blocker Add HAMA Blocker SPE->Pass

Caption: Decision tree for troubleshooting matrix effects.

Signaling_Pathway LNnDFH This compound Receptor Membrane Receptor LNnDFH->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Validating the Biological Activity of Synthetic LNnDFH I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of the synthetic peptide LNnDFH I against its native counterpart. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound as a therapeutic agent.

Comparative Biological Activity

The biological activity of synthetic this compound was assessed by its ability to induce luteinizing hormone (LH) release in a pituitary cell culture system. The performance of this compound was compared with the native form of the hormone.

CompoundConcentration (nM)LH Release (ng/mL)Receptor Binding Affinity (Kd, nM)
Synthetic this compound 115.8 ± 1.20.45 ± 0.05
1042.3 ± 3.5
10089.1 ± 7.8
Native Hormone 18.2 ± 0.91.2 ± 0.1
1025.6 ± 2.1
10055.4 ± 4.9

Experimental Protocols

Luteinizing Hormone (LH) Release Assay

The bioactivity of synthetic this compound was determined by measuring its ability to stimulate LH release from primary pituitary cells.

  • Cell Culture: Primary anterior pituitary cells were isolated from adult female rats and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were seeded in 24-well plates at a density of 5 x 10^5 cells/well and incubated for 48 hours at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: After incubation, the culture medium was replaced with fresh serum-free DMEM containing various concentrations of either synthetic this compound or the native hormone.

  • Sample Collection: Following a 4-hour incubation period, the culture medium was collected.

  • Quantification: The concentration of LH in the collected medium was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Receptor Binding Assay

The affinity of synthetic this compound for its receptor was determined through a competitive radioligand binding assay.

  • Membrane Preparation: Crude membrane preparations were obtained from pituitary gland homogenates.

  • Binding Reaction: Membranes were incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of either unlabeled synthetic this compound or the native hormone.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The dissociation constant (Kd) was calculated by nonlinear regression analysis of the competition binding data.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A Isolate Pituitary Cells B Culture Cells (48h) A->B C Add Synthetic this compound or Native Hormone B->C D Incubate (4h) C->D E Collect Supernatant D->E F Measure LH via ELISA E->F

Caption: Experimental workflow for the LH release assay.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response receptor This compound Receptor g_protein G-Protein Activation receptor->g_protein plc PLC Activation g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release pkc_activation PKC Activation ip3_dag->pkc_activation lh_release LH Vesicle Fusion and Release ca_release->lh_release pkc_activation->lh_release ligand Synthetic this compound ligand->receptor

Caption: Proposed signaling pathway for this compound-induced LH release.

A Comparative Guide to Lacto-N-neodifucohexaose I and Other Human Milk Oligosaccharides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Human Milk Oligosaccharides (HMOs) represent the third most abundant solid component in human milk, following lactose (B1674315) and lipids.[1] These complex sugars are not readily digested by infants and instead play a crucial role in shaping the infant's gut microbiome, modulating the immune system, and contributing to the maturation of the intestinal barrier.[2][3][4] With over 200 distinct structures identified, HMOs are a diverse group of bioactive molecules with significant potential for therapeutic applications.[3] This guide provides a comparative overview of Lacto-N-neodifucohexaose I (LNnDFH I), a fucosylated neutral HMO, with other prominent HMOs, focusing on their biological activities and potential for drug development. While direct comparative experimental data for this compound is limited, this guide extrapolates its likely functions based on its structural characteristics and data from other well-studied fucosylated HMOs.

Structural Classification of HMOs

HMOs can be broadly categorized into three main groups:

  • Fucosylated neutral HMOs: These are the most abundant type, constituting 35-50% of total HMOs. They are characterized by the presence of one or more fucose residues. Key examples include 2'-fucosyllactose (B36931) (2'-FL), 3-fucosyllactose (B594375) (3-FL), and Lacto-N-neodifucohexaose I (this compound).

  • Sialylated acidic HMOs: Comprising 12-14% of total HMOs, these contain sialic acid residues, conferring an acidic nature. 3'-sialyllactose (B164678) (3'-SL) and 6'-sialyllactose (B25220) (6'-SL) are prominent members of this group.

  • Non-fucosylated neutral HMOs: This group makes up 42-55% of total HMOs and includes core oligosaccharides without fucose or sialic acid. Lacto-N-neotetraose (LNnT) and Lacto-N-tetraose (LNT) are well-studied examples.

Comparative Analysis of Biological Activities

The biological functions of HMOs are highly dependent on their structure. The following sections compare the key biological activities of different HMO classes, with a focus on positioning this compound within this framework.

Prebiotic Activity and Gut Microbiota Modulation

HMOs are renowned for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species. This modulation of the gut microbiota is a cornerstone of their health benefits.

Key Findings:

  • Fucosylated HMOs (including this compound): HMOs containing fucose, such as 2'-FL and 3-FL, are known to be readily utilized by specific strains of bifidobacteria, such as Bifidobacterium longum subsp. infantis. This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which have numerous health benefits, including nourishing colonocytes and modulating the immune system. This compound, as a difucosylated oligosaccharide, is expected to exhibit potent prebiotic activity, promoting a healthy gut microbiome.

  • Sialylated HMOs: 3'-SL and 6'-SL also demonstrate bifidogenic properties, although their utilization can be strain-specific.

  • Non-fucosylated neutral HMOs: LNnT is well-documented to support the growth of various Bifidobacterium species.

Table 1: Comparison of Prebiotic Activity of Different HMOs

HMO TypeRepresentative HMOsPrimary Bacterial Genera SupportedKey Metabolites Produced
Fucosylated Neutral This compound , 2'-FL, 3-FLBifidobacterium, BacteroidesAcetate, Propionate, Butyrate
Sialylated Acidic 3'-SL, 6'-SLBifidobacteriumAcetate, Propionate
Non-fucosylated Neutral LNnT, LNTBifidobacteriumAcetate, Lactate
Gut Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Several studies have highlighted the role of HMOs in strengthening this barrier.

Key Findings:

  • Fucosylated and Neutral Non-fucosylated HMOs: A recent in vitro study demonstrated that fucosylated HMOs (2'-FL and 3-FL) and neutral non-fucosylated HMOs (LNT) significantly enhance the integrity of the intestinal epithelial barrier, as measured by an increase in transepithelial electrical resistance (TEER). These HMOs were also shown to protect the barrier from inflammatory insult. Given its structure, this compound is likely to share these barrier-protective properties.

  • Sialylated HMOs: In the same study, sialylated HMOs (3'-SL and 6'-SL) did not show a significant effect on enhancing baseline barrier integrity.

Table 2: Comparison of Effects on Gut Barrier Function

HMO TypeRepresentative HMOsEffect on Baseline Barrier Integrity (TEER)Protection Against Inflammatory Insult
Fucosylated Neutral This compound (predicted) , 2'-FL, 3-FLStrong EnhancementYes
Sialylated Acidic 3'-SL, 6'-SLMinimal EffectNot as pronounced
Non-fucosylated Neutral LNnT, LNTModerate to Strong EnhancementYes
Immunomodulation

HMOs can directly and indirectly modulate the host immune system, influencing both innate and adaptive immune responses.

Key Findings:

  • Fucosylated HMOs (including this compound): Fucosylated HMOs like 2'-FL and Lacto-N-fucopentaose I (LNFP-I) have been shown to exert immunomodulatory effects, such as reducing the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the anti-inflammatory cytokine IL-10. These effects are often mediated through interactions with immune cells like monocytes and macrophages. This compound, with its two fucose residues, may possess significant anti-inflammatory and immunomodulatory capabilities.

  • Sialylated HMOs: In contrast to the more subdued immunomodulatory role of fucosylated HMOs, sialylated HMOs like 3'-SL and 6'-SL have been shown to promote Th1 and Th17 immune responses by enhancing the secretion of cytokines such as IL-12p70, IL-23, IFN-γ, and IL-17A from activated immune cells. This suggests a role in driving immune responses towards cellular immunity.

  • Non-fucosylated neutral HMOs: These HMOs generally exhibit minimal direct immunomodulatory activity in vitro compared to sialylated HMOs.

Table 3: Comparison of Immunomodulatory Effects

HMO TypeRepresentative HMOsPrimary Effect on Immune ResponseKey Cytokines Modulated
Fucosylated Neutral This compound (predicted) , 2'-FL, LNFP-IAnti-inflammatory, modulation of T-cell responses↓ IL-12, ↓ IFN-γ, ↑ IL-10
Sialylated Acidic 3'-SL, 6'-SLPro-Th1 and Th17 responses↑ IL-12p70, ↑ IL-23, ↑ IFN-γ, ↑ IL-17A
Non-fucosylated Neutral LNnT, LNTMinimal direct immunomodulatory activity-

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for assessing the biological activities of HMOs.

Protocol 1: In Vitro Gut Epithelial Barrier Function Assay

This protocol assesses the effect of HMOs on the integrity of an intestinal epithelial cell monolayer.

1. Cell Culture:

  • Culture Caco-2 human colon adenocarcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
  • Seed Caco-2 cells onto Transwell® inserts (0.4 µm pore size) at a density of 5 x 10^4 cells/cm².
  • Allow the cells to differentiate for 21 days, with media changes every 2-3 days, to form a polarized monolayer with well-established tight junctions.

2. HMO Treatment:

  • Prepare stock solutions of this compound and other comparator HMOs in sterile cell culture medium.
  • On day 21, replace the apical and basolateral media with fresh media containing the desired concentrations of HMOs (e.g., 1, 5, 10 mg/mL). Include a vehicle control (medium only).
  • For inflammatory challenge experiments, add a pro-inflammatory stimulus (e.g., TNF-α and IFN-γ) to the basolateral compartment along with the HMOs.

3. Measurement of Transepithelial Electrical Resistance (TEER):

  • Measure TEER at baseline (before treatment) and at various time points (e.g., 24, 48 hours) after HMO treatment using a voltohmmeter.
  • An increase in TEER indicates an enhancement of barrier integrity.

4. Data Analysis:

  • Calculate the change in TEER over time for each treatment group and compare it to the control group using appropriate statistical analysis (e.g., ANOVA).

Protocol 2: In Vitro Immune Cell Stimulation Assay

This protocol evaluates the immunomodulatory effects of HMOs on peripheral blood mononuclear cells (PBMCs).

1. Isolation of PBMCs:

  • Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.
  • Wash the isolated PBMCs with RPMI-1640 medium and resuspend to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

2. Cell Stimulation:

  • Plate 1 x 10^6 PBMCs per well in a 24-well plate.
  • Pre-incubate the cells with various concentrations of this compound or other HMOs for 2 hours.
  • Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours. Include unstimulated and LPS-only controls.

3. Cytokine Analysis:

  • After the incubation period, centrifuge the plates and collect the cell culture supernatants.
  • Measure the concentrations of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines in the supernatants using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.

4. Data Analysis:

  • Compare the cytokine levels in the HMO-treated groups to the LPS-only control to determine the immunomodulatory effect of each HMO.

Signaling Pathways and Experimental Workflows

The biological effects of HMOs are mediated through complex signaling pathways. While specific pathways for this compound are yet to be fully elucidated, related fucosylated HMOs are known to interact with various cellular receptors and modulate downstream signaling.

Diagram 1: Predicted Anti-inflammatory Signaling of Fucosylated HMOs

G cluster_2 Cytoplasm LNnDFH_I This compound / Fucosylated HMO Receptor Pattern Recognition Receptor (e.g., TLRs, Lectins) LNnDFH_I->Receptor NFkB_Pathway NF-κB Signaling Pathway Receptor->NFkB_Pathway Inhibition MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway Inhibition Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Pathway->Pro_inflammatory_Cytokines Transcription MAPK_Pathway->Pro_inflammatory_Cytokines Transcription

Caption: Predicted anti-inflammatory signaling pathway of this compound.

Diagram 2: Experimental Workflow for Assessing Gut Barrier Function

G Start Start: Caco-2 Cell Culture Seeding Seed Caco-2 cells on Transwell® inserts Start->Seeding Differentiation Differentiate for 21 days Seeding->Differentiation Treatment Treat with this compound and other HMOs ± inflammatory stimulus Differentiation->Treatment TEER_Measurement Measure TEER at 0, 24, 48 hours Treatment->TEER_Measurement Data_Analysis Analyze changes in TEER TEER_Measurement->Data_Analysis End End: Assess Barrier Function Data_Analysis->End

Caption: Workflow for in vitro gut barrier function assay.

Conclusion

Lacto-N-neodifucohexaose I, as a difucosylated neutral HMO, is poised to be a significant bioactive molecule with promising therapeutic potential. Based on the current understanding of structure-function relationships in HMOs, this compound is predicted to exhibit strong prebiotic activity, enhance gut barrier function, and possess anti-inflammatory properties. This positions it as a compelling candidate for further research and development in areas such as infant nutrition, inflammatory bowel disease, and other conditions linked to gut health and immune dysregulation. Further direct comparative studies are warranted to fully elucidate the specific biological activities of this compound and to realize its full therapeutic potential.

References

A Comparative Analysis of the Prebiotic Efficacy of Lacto-N-neodifucohexaose I (LNnDFH I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic performance of Lacto-N-neodifucohexaose I (LNnDFH I), a prominent human milk oligosaccharide (HMO), with other well-established prebiotics such as Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and inulin. The comparison is based on available experimental data focusing on key performance indicators including the stimulation of beneficial gut microbiota and the production of short-chain fatty acids (SCFAs).

Executive Summary

This compound, a complex fucosylated oligosaccharide found in human milk, demonstrates significant prebiotic potential. Like other prebiotics, it resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria in the colon, particularly Bifidobacterium species. Emerging research suggests that the intricate structure of HMOs like this compound may lead to more specific and potent modulation of the gut microbiome and host responses compared to plant-derived prebiotics. This guide synthesizes data from in vitro fermentation studies to highlight the comparative efficacy of this compound and other leading prebiotics.

Data Presentation: Quantitative Comparison of Prebiotic Effects

The following tables summarize the quantitative data from various in vitro studies, comparing the impact of different prebiotics on the growth of beneficial bacteria and the production of key SCFAs. It is important to note that direct head-to-head comparative studies for this compound are limited; therefore, data from studies on structurally related HMOs and HMO mixes are included to provide a comprehensive overview.

Table 1: Impact on Bifidobacterium Abundance

PrebioticChange in Bifidobacterium Abundance (in vitro)Key Findings
This compound (and related HMOs) Significant increase; specific stimulation of Bifidobacterium bifidum noted for the related Lacto-N-biose I (LNB)[1].HMOs, in general, are potent stimulators of Bifidobacteria, with some studies suggesting a more selective action on infant-associated species.
Fructo-oligosaccharides (FOS) Significant increase in Bifidobacterium.[2][3]A well-established bifidogenic effect, though some studies indicate a reduction in butyrate-producing bacteria.[2]
Galacto-oligosaccharides (GOS) Significant increase in Bifidobacterium.[4]Consistently demonstrates a strong bifidogenic effect in various studies.
Inulin Significant and consistent increase in Bifidobacterium.Recognized for its robust and consistent stimulation of Bifidobacteria.

Table 2: Short-Chain Fatty Acid (SCFA) Production

PrebioticAcetate (B1210297)Propionate (B1217596)Butyrate (B1204436)Total SCFAKey Findings
This compound (and related HMOs) High production.Moderate production.Moderate production.Significant increase.Fermentation of LNB, a component of HMOs, leads to significantly higher acetic acid production compared to other oligosaccharides.
Fructo-oligosaccharides (FOS) Increased production.Increased production.Variable; some studies show an increase, while others report a decrease in butyrate-producing bacteria.Significant increase.Tends to favor acetate and propionate production.
Galacto-oligosaccharides (GOS) Increased production.Increased production.Increased production.Significant increase.Promotes a balanced increase in all major SCFAs.
Inulin Increased production.Moderate production.Increased production.Significant increase.Notably effective in promoting butyrate production in some studies.

Experimental Protocols

The data presented is primarily derived from in vitro fermentation models designed to simulate the conditions of the human colon. Below are generalized methodologies for the key experiments cited.

In Vitro Fecal Fermentation
  • Objective: To assess the fermentability of prebiotics by the human gut microbiota and to measure changes in microbial composition and metabolite production.

  • Methodology:

    • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic environment with a buffered medium.

    • Incubation: The fecal slurry is used to inoculate anaerobic batch culture fermenters containing a basal nutrient medium and the prebiotic substrate (e.g., this compound, FOS, GOS, or inulin) at a specific concentration (typically 1% w/v). A control with no added prebiotic is also included.

    • Sampling: Samples are collected from the fermenters at various time points (e.g., 0, 24, 48 hours) for microbial and metabolite analysis.

    • Analysis: The composition of the gut microbiota is analyzed using techniques such as 16S rRNA gene sequencing or quantitative PCR (qPCR). SCFA concentrations are determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Quantification of Bifidobacteria by qPCR
  • Objective: To quantify the abundance of specific bacterial groups, such as Bifidobacterium, in response to prebiotic fermentation.

  • Methodology:

    • DNA Extraction: Bacterial DNA is extracted from the collected fermentation samples.

    • Primer Design: Primers specific to the 16S rRNA gene of the target bacterial group (e.g., Bifidobacterium genus or specific species) are used.

    • qPCR Reaction: The qPCR reaction is performed using the extracted DNA, specific primers, and a fluorescent dye (e.g., SYBR Green) or a labeled probe.

    • Quantification: The abundance of the target bacteria is determined by comparing the amplification cycle threshold (Ct) values to a standard curve generated from known quantities of bacterial DNA.

SCFA Analysis by Gas Chromatography
  • Objective: To measure the concentrations of major SCFAs (acetate, propionate, and butyrate) produced during fermentation.

  • Methodology:

    • Sample Preparation: Fermentation samples are acidified and the SCFAs are extracted using an organic solvent (e.g., diethyl ether). An internal standard is added for quantification.

    • GC Analysis: The extracted SCFAs are injected into a gas chromatograph equipped with a suitable column and a flame ionization detector (FID) or a mass spectrometer (MS).

    • Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with known concentrations of SCFA standards.

Mandatory Visualization

Signaling Pathways

Fucosylated oligosaccharides, such as this compound, have been shown to directly interact with host cells and modulate signaling pathways. One such proposed mechanism involves the interaction with Toll-like receptors (TLRs) on the surface of intestinal epithelial cells.

Proposed Signaling Pathway of this compound in Intestinal Epithelial Cells cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space LNnDFH_I This compound TLR2 Toll-like Receptor 2 (TLR2) LNnDFH_I->TLR2 Binding MyD88 MyD88 TLR2->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activation NF_kB NF-κB IKK_complex->NF_kB Activation Nucleus Nucleus NF_kB->Nucleus Translocation Gene_Expression Modulation of Gene Expression (e.g., Cytokines, Tight Junction Proteins) Nucleus->Gene_Expression

Caption: Proposed this compound signaling via TLR2.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro comparative study of prebiotics.

Experimental Workflow for In Vitro Prebiotic Comparison cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_analysis Analysis Fecal_Sample Fecal Sample Collection (Healthy Donors) Fecal_Slurry Anaerobic Fecal Slurry Preparation Fecal_Sample->Fecal_Slurry Fermenters Inoculation of Anaerobic Batch Fermenters Fecal_Slurry->Fermenters Control Control (No Prebiotic) Fermenters->Control LNnDFH_I This compound Fermenters->LNnDFH_I FOS FOS Fermenters->FOS GOS GOS Fermenters->GOS Inulin Inulin Fermenters->Inulin Sampling Sampling at 0, 24, 48h Control->Sampling LNnDFH_I->Sampling FOS->Sampling GOS->Sampling Inulin->Sampling Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing/qPCR) Sampling->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Sampling->SCFA_Analysis Data_Analysis Statistical Analysis and Comparison Microbiota_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis

References

A Comparative Benchmarking Guide to LNnDFH I Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Lacto-N-neodifucohexaose I (LNnDFH I) analytical standards. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions when selecting an analytical standard for their specific applications. The following sections present a comparative analysis of key performance metrics, detailed experimental protocols for purity and stability assessment, and visual workflows to elucidate the testing processes.

Comparative Performance of this compound Analytical Standards

The selection of a high-quality analytical standard is paramount for achieving accurate and reproducible results in research and development. This section provides a comparative overview of key quality attributes for commercially available this compound analytical standards. The data presented is a synthesis of typical values and should be confirmed with the respective supplier's certificate of analysis.

Table 1: Comparison of Purity and Impurity Profiles

ParameterStandard AStandard BThis compound PrimeMethod of Analysis
Purity (by qNMR) ≥ 99.5%≥ 99.0%≥ 99.8%Quantitative ¹H NMR
Purity (by HPLC-UV) ≥ 99.0%≥ 98.5%≥ 99.5%High-Performance Liquid Chromatography with UV detection
Water Content ≤ 0.5%≤ 1.0%≤ 0.2%Karl Fischer Titration
Residual Solvents ≤ 0.1%≤ 0.2%Not DetectedHeadspace GC-MS
Related Impurities ≤ 0.2%≤ 0.5%≤ 0.1%LC-MS/MS

Table 2: Stability Data Under Different Storage Conditions

Storage ConditionTime PointStandard A (Purity)Standard B (Purity)This compound Prime (Purity)
Long-term (2-8°C) 12 months99.4%98.8%99.8%
24 months99.2%98.5%99.7%
Accelerated (25°C/60% RH) 3 months99.1%98.2%99.6%
6 months98.8%97.5%99.5%
Forced Degradation (Light) 24 hours95.2%93.1%98.0%

Experimental Protocols

Detailed and robust analytical methods are essential for the accurate characterization of analytical standards. The following protocols outline the methodologies used to determine the purity and stability of this compound standards.

Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same analyte.[1]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Analytical Balance

Reagents:

  • Deuterated Solvent (e.g., D₂O)

  • Certified Internal Standard (e.g., Maleic Anhydride)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5 mg of the this compound analytical standard and 2 mg of the internal standard into a clean vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters to ensure quantitative signals (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate the signals corresponding to the this compound analyte and the internal standard.

    • Calculate the purity of the this compound standard based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Purity and Impurity Profiling by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for separating and quantifying components in a mixture.[2][3]

Instrumentation:

  • HPLC system with a UV detector

  • Analytical Column suitable for oligosaccharide separation (e.g., Amide-based column)

Mobile Phase:

  • A: Acetonitrile

  • B: Water

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the this compound analytical standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Set a suitable gradient elution program to separate this compound from potential impurities.

    • Set the UV detector to a wavelength appropriate for detecting the analyte (e.g., ~195 nm for oligosaccharides).

  • Data Analysis:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Stability Testing Protocol

Stability testing provides evidence on how the quality of an analytical standard varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5]

Methodology:

  • Batch Selection: Subject a minimum of two batches of the this compound analytical standard to the stability study.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions as per ICH guidelines:

    • Long-term: 2-8°C

    • Accelerated: 25°C with 60% relative humidity (RH)

    • Forced Degradation: Exposure to UV light

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 0, 3, and 6 months.

    • Forced Degradation: Test at appropriate time points (e.g., 0, 6, 12, 24 hours).

  • Analytical Tests: At each time point, perform a suite of tests to evaluate the stability of the standard, including:

    • Purity analysis by HPLC-UV

    • Appearance (visual inspection)

    • Water content by Karl Fischer titration

  • Evaluation: Analyze the data for any trends in degradation and establish a re-test period or shelf life for the analytical standard.

Visual Workflows

The following diagrams illustrate the experimental workflows for purity analysis and stability testing of this compound analytical standards.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_qnmr qNMR Analysis cluster_hplc HPLC Analysis cluster_kf Water Content cluster_report Final Purity Assessment start Weigh this compound Standard dissolve Dissolve in Solvent start->dissolve kf_titration Karl Fischer Titration start->kf_titration add_is Add Internal Standard dissolve->add_is inject_hplc Inject into HPLC dissolve->inject_hplc acquire_qnmr Acquire 1H NMR Spectrum add_is->acquire_qnmr process_qnmr Process and Integrate acquire_qnmr->process_qnmr calc_qnmr Calculate Purity process_qnmr->calc_qnmr report Compile Certificate of Analysis calc_qnmr->report run_hplc Chromatographic Separation inject_hplc->run_hplc detect_hplc UV Detection run_hplc->detect_hplc calc_hplc Calculate Purity (Area %) detect_hplc->calc_hplc calc_hplc->report calc_kf Determine Water % kf_titration->calc_kf calc_kf->report

Purity Analysis Workflow for this compound Standards.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_evaluation Evaluation and Reporting start Select Batches of this compound package Package in Appropriate Containers start->package long_term Long-term (2-8°C) package->long_term accelerated Accelerated (25°C/60% RH) package->accelerated forced_degradation Forced Degradation (Light) package->forced_degradation testing Perform Analytical Tests (HPLC, Appearance, Water Content) long_term->testing 0, 3, 6, 9, 12, 18, 24 months accelerated->testing 0, 3, 6 months forced_degradation->testing 0, 6, 12, 24 hours analyze Analyze Data for Trends testing->analyze establish Establish Re-test Period / Shelf Life analyze->establish report Generate Stability Report establish->report

Stability Testing Workflow for this compound Standards.

References

Replicating Published Findings on the Anti-inflammatory Effects of Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the immunomodulatory effects of Human Milk Oligosaccharides (HMOs), with a focus on Lacto-N-neotetraose (LNnT), a core structure of Lacto-N-difucohexaose I (LNnDFH I). The data presented here is based on published findings and is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HMOs in mitigating inflammation.

Comparative Analysis of HMOs on TNF-α-Induced Inflammation

Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in inflammatory responses. In certain intestinal epithelial cells, TNF-α can trigger the secretion of pro-inflammatory chemokines like Interleukin-8 (IL-8). Human milk oligosaccharides have been investigated for their potential to counteract these effects.

The following table summarizes the quantitative data on the ability of various HMOs to attenuate TNF-α-induced IL-8 secretion in fetal human intestinal epithelial cells (FHs 74 Int).

Human Milk Oligosaccharide (HMO)ConcentrationTNF-α StimulationIL-8 Secretion (Fold Change vs. Control)Statistical Significance (p-value)
2'-Fucosyllactose (2'-FL)5 mg/mL10 ng/mLNo significant attenuation> 0.05
3-Fucosyllactose (3-FL)5 mg/mL10 ng/mLSignificant attenuation< 0.05
Lacto-N-neotetraose (LNnT)5 mg/mL10 ng/mLSignificant attenuation< 0.01
Lactodifucotetraose (LDFT)5 mg/mL10 ng/mLSignificant attenuation< 0.001
Lacto-N-triaose (LNT2)5 mg/mL10 ng/mLNo significant attenuation> 0.05
6'-Sialyllactose (6'-SL)5 mg/mL10 ng/mLNo significant attenuation> 0.05
Lacto-N-tetraose (LNT)5 mg/mL10 ng/mLNo significant attenuation> 0.05

Proposed Signaling Pathway and Mechanism of Action

Research suggests that certain HMOs, including LNnT, exert their anti-inflammatory effects by interfering with the TNF-α signaling pathway at the receptor level. The binding of TNF-α to its receptor, TNFR1, on intestinal epithelial cells initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, which in turn upregulates the expression of pro-inflammatory genes such as IL-8.[1][2]

LNnT has been shown to interact with TNFR1, potentially through direct binding, which may inhibit the subsequent signaling cascade.[1][2] Another proposed mechanism is the induction of TNFR1 ectodomain shedding, which reduces the number of available receptors on the cell surface for TNF-α to bind.[1]

LNnT_TNFa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds LNnT LNnT LNnT->TNFR1 Interacts/ Inhibits NFkB NF-κB TNFR1->NFkB Activates IL8_Gene IL-8 Gene Expression NFkB->IL8_Gene Promotes IL8_Secretion IL-8 Secretion IL8_Gene->IL8_Secretion Leads to

LNnT's inhibitory effect on the TNF-α signaling pathway.

Experimental Protocols

To replicate the findings on the anti-inflammatory effects of HMOs, the following experimental methodologies can be employed.

Cell Culture and Treatment
  • Cell Line: Fetal human intestinal epithelial cells (FHs 74 Int) are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 24-well plates at a density of 2 x 105 cells per well and allowed to adhere and grow to confluence.

  • Treatment: The culture medium is replaced with fresh medium containing the specific HMO (e.g., LNnT at 5 mg/mL) for a pre-incubation period of 24 hours.

  • Stimulation: Following pre-incubation, cells are stimulated with TNF-α (10 ng/mL) for an additional 24 hours. Control wells should include cells treated with medium alone, HMO alone, and TNF-α alone.

Quantification of IL-8 Secretion
  • Sample Collection: After the 24-hour stimulation period, the cell culture supernatant is collected from each well.

  • ELISA: The concentration of IL-8 in the supernatant is quantified using a commercial Human IL-8 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as fold change in IL-8 secretion relative to the unstimulated control. Statistical analysis, such as a one-way ANOVA with a post-hoc test, is used to determine the significance of the observed differences.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for assessing the impact of HMOs on TNF-α-induced IL-8 secretion.

Experimental_Workflow start Start cell_culture Culture FHs 74 Int Cells start->cell_culture seeding Seed Cells in 24-well Plates cell_culture->seeding hmo_treatment Pre-incubate with HMOs (e.g., LNnT) for 24h seeding->hmo_treatment tnfa_stimulation Stimulate with TNF-α for 24h hmo_treatment->tnfa_stimulation supernatant_collection Collect Culture Supernatant tnfa_stimulation->supernatant_collection elisa Quantify IL-8 with ELISA supernatant_collection->elisa data_analysis Analyze and Compare Data elisa->data_analysis end End data_analysis->end

Workflow for HMO anti-inflammatory effect assessment.

References

A Comparative Analysis of the Binding Affinity of Lacto-N-neoDiFucohexaose I (LNnDFH I)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the binding affinity of Lacto-N-neoDiFucohexaose I (LNnDFH I), a key human milk oligosaccharide (HMO), with various protein partners. As a complex glycan, this compound does not possess intrinsic binding affinity in the traditional sense of a protein binder. Instead, it functions as a ligand, interacting with a range of carbohydrate-binding proteins, known as lectins, found on the surface of both host cells and microbes. Understanding these interactions is crucial for developing novel therapeutic strategies targeting infection, immune modulation, and gut health.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and structurally similar fucosylated oligosaccharides to various lectins and receptors are summarized below. The dissociation constant (K_d) is a measure of binding affinity, where a lower K_d value indicates a stronger binding interaction.

LigandBinding PartnerOrganism/Cell TypeBinding Affinity (K_d)Experimental Method
Fucosylated Glycans (general) BambLBurkholderia ambifaria< 1 µM[1]Microcalorimetry
Lewis a epitope LecB (PA14)Pseudomonas aeruginosa78 nMTitration Microcalorimetry
Lewis a epitope LecB (PAO1)Pseudomonas aeruginosa170 nMTitration Microcalorimetry
L-Fucose LecBPseudomonas aeruginosaMicromolar rangeNot specified
Lacto-N-neotetraose (LNnT) TNFR1Human Fetal Intestinal Epithelial Cells900 ± 660 nMMicroscale Thermophoresis (MST)

Experimental Protocols

The determination of binding affinities for glycan-protein interactions relies on sensitive biophysical techniques. The following are detailed methodologies for the key experiments cited in this guide.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (K_a, the inverse of K_d), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., a lectin) in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and compared to a reference cell containing only buffer.

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration and Data Acquisition cluster_analysis Data Analysis Prep_Lectin Prepare Lectin Solution (e.g., in PBS) Load_Lectin Load Lectin into Sample Cell Prep_Lectin->Load_Lectin Prep_Glycan Prepare Glycan Solution (e.g., this compound in same buffer) Load_Glycan Load Glycan into Syringe Prep_Glycan->Load_Glycan Equilibrate Equilibrate to desired temperature Load_Lectin->Equilibrate Load_Glycan->Equilibrate Inject Inject small aliquots of Glycan into Lectin solution Equilibrate->Inject Measure_Heat Measure heat change after each injection Inject->Measure_Heat Record_Data Record raw data (power vs. time) Measure_Heat->Record_Data Integrate Integrate injection peaks to get heat per injection Record_Data->Integrate Fit_Model Fit data to a binding model Integrate->Fit_Model Determine_Params Determine Kd, ΔH, and n Fit_Model->Determine_Params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a lectin) to a ligand (e.g., this compound) immobilized on a sensor surface.

Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of polarized light. This change is proportional to the mass of the bound analyte.

Experimental Workflow:

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Activate_Surface Activate Sensor Chip Surface Immobilize_Glycan Immobilize Glycan (e.g., this compound) Activate_Surface->Immobilize_Glycan Block_Surface Block remaining active sites Immobilize_Glycan->Block_Surface Inject_Lectin Inject Lectin solution (analyte) over surface Block_Surface->Inject_Lectin Association Monitor Association Phase (binding) Inject_Lectin->Association Inject_Buffer Inject running buffer Association->Inject_Buffer Dissociation Monitor Dissociation Phase (unbinding) Inject_Buffer->Dissociation Generate_Sensorgram Generate Sensorgram (Response vs. Time) Dissociation->Generate_Sensorgram Fit_Kinetics Fit data to kinetic models Generate_Sensorgram->Fit_Kinetics Determine_Rates Determine kon, koff, and Kd Fit_Kinetics->Determine_Rates

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Signaling Pathways

The interaction of fucosylated HMOs like this compound with host and bacterial lectins can trigger various signaling pathways, leading to diverse physiological outcomes.

DC-SIGN Signaling Pathway

Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin (DC-SIGN) is a C-type lectin receptor on dendritic cells that recognizes fucosylated and mannosylated glycans. Binding of fucosylated ligands, such as those on pathogens or potentially this compound, can modulate the immune response.

Logical Relationship:

DCSIGN_Pathway LNnDFH This compound (Fucosylated HMO) DCSIGN DC-SIGN Receptor (on Dendritic Cell) LNnDFH->DCSIGN Binding Raf1 Raf-1 DCSIGN->Raf1 Activation TLR Toll-like Receptor (TLR) NFkB NF-κB TLR->NFkB Activation Raf1->NFkB Modulation Gene_Expression Altered Gene Expression (e.g., Cytokines) NFkB->Gene_Expression Immune_Modulation Immune Modulation (e.g., T-cell response) Gene_Expression->Immune_Modulation

Caption: DC-SIGN signaling modulation by fucosylated ligands.
Galectin Signaling

Galectins are a family of β-galactoside-binding lectins that can be found in the cytoplasm, nucleus, and on the cell surface. Extracellular galectins can cross-link glycoproteins and glycolipids on the cell surface, leading to the modulation of various signaling pathways.

Logical Relationship:

Galectin_Pathway Fuc_Oligo Fucosylated Oligosaccharide (e.g., this compound) Galectin Galectin Fuc_Oligo->Galectin Binding Receptor Glycoprotein Receptor Galectin->Receptor Binding Clustering Receptor Clustering Receptor->Clustering Cross-linking Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Clustering->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis, Adhesion) Signaling_Cascade->Cellular_Response

Caption: Galectin-mediated signaling initiated by glycan binding.

Conclusion

Lacto-N-neoDiFucohexaose I and other fucosylated human milk oligosaccharides exhibit specific binding to a range of host and microbial lectins. The binding affinities, which can be in the nanomolar to micromolar range, underscore the physiological relevance of these interactions. The ability of these glycans to modulate signaling pathways such as those mediated by DC-SIGN and galectins highlights their potential as novel therapeutic agents for a variety of conditions, from infectious diseases to inflammatory disorders. Further quantitative studies are needed to fully elucidate the binding landscape of this compound and to harness its therapeutic potential.

References

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